Mesopram

Catalog No.
S525067
CAS No.
189940-24-7
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesopram

CAS Number

189940-24-7

Product Name

Mesopram

IUPAC Name

(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1

InChI Key

PCCPERGCFKIYIS-AWEZNQCLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone, mesopram

Canonical SMILES

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC

Isomeric SMILES

CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC

The exact mass of the compound (5R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one is 265.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Biological Effects

Author: Smolecule Technical Support Team. Date: February 2026

As a PDE4 inhibitor, Mesopram works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger that regulates various cellular functions [1] [2]. In immune cells, elevated cAMP levels generally lead to suppressive or anti-inflammatory effects.

The diagram below illustrates the core signaling pathway and cellular effects mediated by this compound.

architecture This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Altered Gene Expression Altered Gene Expression PKA->Altered Gene Expression Inhibits Th1 Cell Proliferation Inhibits Th1 Cell Proliferation Altered Gene Expression->Inhibits Th1 Cell Proliferation Reduces Pro-inflammatory Cytokines Reduces Pro-inflammatory Cytokines Altered Gene Expression->Reduces Pro-inflammatory Cytokines Suppresses Immune Cell Activation Suppresses Immune Cell Activation Altered Gene Expression->Suppresses Immune Cell Activation TNF-α, IFN-γ TNF-α, IFN-γ Reduces Pro-inflammatory Cytokines->TNF-α, IFN-γ Neutrophils, Macrophages Neutrophils, Macrophages Suppresses Immune Cell Activation->Neutrophils, Macrophages

This compound inhibits PDE4 to elevate cAMP, suppressing inflammation.

The primary biological effects of this compound observed in research settings include:

  • Immunomodulation: Inhibits the proliferation of pro-inflammatory T-helper 1 (Th1) cells and reduces the production of cytokines like TNF-α, IFN-γ, and IL-10 [3] [4] [5].
  • Anti-inflammatory Action: Reduces the activation and migration of inflammatory cells, such as neutrophils and macrophages, into affected tissues [1].

Key Experimental Models & Protocols

Much of the understanding of this compound's efficacy comes from well-established animal models of disease. The tables below summarize the experimental designs and key findings from pivotal studies.

Experimental Autoimmune Encephalomyelitis (EAE) - A model for Multiple Sclerosis

A study investigating this compound for Multiple Sclerosis used the EAE model in rodents [2] [3] [5].

Aspect Protocol Details
Animal Model Rodents with induced EAE [2]
Treatment This compound administration [2] [3]
Key Findings This compound inhibited the development of EAE, demonstrating its efficacy in a neuroinflammatory setting [2] [3] [5].
Dextran Sulfate Sodium (DSS)-Induced Colitis - A model for Inflammatory Bowel Disease

A more detailed experimental protocol is available for a study on murine colitis, which investigated this compound in both preventive and therapeutic settings [6] [7].

Aspect Protocol Details
Animals Female, 6-8 week old BALB/c mice [6]
Colitis Induction Administration of 3.5% DSS in drinking water [6]

| Treatment Groups | Preventive Model: DSS induction simultaneous with this compound. Therapeutic Model: Treatment started after 7 days of DSS [7]. | | Dosage & Route | Oral (10 mg/kg, q.d.) or Intraperitoneal; dose-finding used 2, 10, and 50 mg/kg [6] [7] | | Key Outcome Measures | Clinical Score (assessed daily), Colon Length, Histologic Score, Cytokine Production (TNF-α and IFN-γ in colon tissue) [6] [7] |

Key Findings from Colitis Studies:

  • Preventive Model: Oral this compound (10 mg/kg) delayed colitis onset and significantly reduced the clinical score and colon shortening. The 50 mg/kg dose provided the most benefit [6] [7].
  • Therapeutic Model: Both intraperitoneal and oral administration significantly reversed DSS-induced colon shortening and reduced the ex vivo production of IFN-γ [7].

Research & Development Status

According to the database, this compound's development for Multiple Sclerosis reached Phase 2 clinical trials in the United States but was ultimately discontinued. Preclinical research also explored its potential for treating Inflammation [8].

Today, this compound is not an approved medicine but is available as a tool compound for scientific research from various biochemical suppliers [9] [3] [4].

References

Mechanism of Action: From cAMP to Immunomodulation

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic potential of Mesopram stems from its precise interference with a key inflammatory signaling pathway. The sequence of events is as follows:

g This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA_Epac PKA_Epac cAMP->PKA_Epac Activates Inflammatory_Response Inflammatory_Response PKA_Epac->Inflammatory_Response Suppresses TNF-α, IFN-γ TNF-α, IFN-γ Inflammatory_Response->TNF-α, IFN-γ Reduces

This compound inhibits PDE4, leading to increased cAMP and suppression of inflammation.

  • Inhibition of PDE4: this compound specifically blocks the activity of the PDE4 enzyme. This enzyme is responsible for breaking down cyclic AMP (cAMP) in immune and central nervous system cells [1].
  • Elevation of Intracellular cAMP: By inhibiting PDE4, this compound causes cAMP to accumulate inside cells [1]. cAMP is a crucial second messenger that regulates a wide array of cellular functions.
  • Modulation of Immune Cell Activity: The elevated cAMP level activates downstream effectors like Protein Kinase A (PKA), which subsequently suppresses the activation and function of pro-inflammatory immune cells [1] [2]. This results in:
    • Differential Inhibition of T-Helper Cells: this compound dose-dependently inhibits the production of the Th1-cell cytokine IFN-γ, while leaving the Th2-cell cytokine IL-5 largely unaffected [1]. This selective suppression of the Th1 pathway is critical in countering autoimmune responses.
    • Reduction of Key Pro-inflammatory Cytokines: Treatment with this compound leads to a significant decrease in the synthesis and release of TNF-α and IFN-γ from activated immune cells [1] [3] [4].
    • Suppression of Macrophage Activation: this compound reduces the expression of inducible nitric oxide synthase (iNOS), an enzyme in macrophages that contributes to inflammatory damage [1] [5].

Efficacy in Disease Models

This compound has demonstrated significant efficacy across various animal models of inflammatory and autoimmune diseases. Key quantitative findings from these studies are summarized in the table below.

Disease Model Species Dosage & Regimen Key Efficacy Outcomes Primary References
Experimental Autoimmune Encephalomyelitis (EAE) Rodents 0.3 - 10 mg/kg; oral; prophylactic or therapeutic Dose-dependent reduction in clinical score; suppressed CNS inflammation and demyelination; reduced CNS TNF-α & IFN-γ mRNA [1]
Dextran Sulfate Sodium (DSS)-Induced Colitis Mice (BALB/c) 2, 10, 50 mg/kg; intraperitoneal or oral; preventive & therapeutic Significant reduction in clinical and histologic scores; reversed colon shortening; lowered colonic IFN-γ production [4]
Ethanol Consumption Mice (C57BL/6J) 5 mg/kg; oral; once daily for 10 days Significant reduction in ethanol intake and preference [3]

Experimental Protocols for Research

For scientists aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited literature.

In Vitro Protocol: Cytokine Production in Human T-Cells [1]
  • Cell Source: CD4+ T cells purified from human peripheral blood mononuclear cells (PBMCs) of healthy donors.
  • Cell Activation: Cells are stimulated for 24 hours using anti-CD3 and anti-CD28 antibodies.
  • Compound Treatment: this compound is added to the culture at varying concentrations.
  • Outcome Measurement: IFN-γ and IL-5 production are measured in the cell culture supernatant to assess the differential effect on Th1 vs. Th2 cytokines.
In Vivo Protocol: Therapeutic Model of Colitis [4]
  • Animal Model: Female BALB/c mice.
  • Disease Induction: Colitis is induced by administering dextran sulfate sodium (DSS) in drinking water for 7 days.
  • Treatment Phase: After DSS discontinuation on day 8, treatment begins.
  • Dosing: this compound is administered intraperitoneally or orally at 10 mg/kg daily.
  • Endpoints: Clinical score (body weight loss, stool consistency, bleeding), colon length, histologic score, and ex vivo colonic IFN-γ production are assessed.

Perspective in Drug Development

This compound was developed as a novel, potent, and specific PDE4 inhibitor to overcome the limitations of earlier compounds like rolipram, particularly its adverse effects (nausea, emesis) which were linked to its status as a racemic mixture [1] [2]. As a single enantiomer developed by Schering AG, this compound was positioned as a candidate with a potentially improved safety profile for clinical development in chronic inflammatory diseases like multiple sclerosis [1].

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram exerts its effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to the accumulation of cyclic adenosine monophosphate (cAMP) within immune cells, which in turn activates Protein Kinase A (PKA) and modulates downstream inflammatory pathways [1] [2] [3]. The core signaling pathway is summarized in the diagram below.

G Start Inflammatory Stimulus PDE4 PDE4 Enzyme Start->PDE4 Induces cAMP cAMP ↑ PDE4->cAMP Degrades PKA PKA Activation cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Suppresses Outcome Anti-inflammatory Effect PKA->Outcome Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) NFkB->Cytokines Produces Cytokines->Outcome Leads to This compound This compound This compound->PDE4 Inhibits

The primary immunological effect of this pathway is the selective suppression of Th1 cells, which are responsible for producing pro-inflammatory cytokines like IFN-γ and TNF-α. This compound does not appear to affect the function of Th2 cells, which are associated with humoral immunity [1] [4].

Summary of Preclinical Efficacy Data

The following table summarizes key quantitative findings from major in vivo studies on this compound.

Disease Model Species/Strain Dosing Regimen Key Efficacy Results
Experimental Autoimmune Encephalomyelitis (EAE) [1] Lewis rats 1–10 mg/kg/day, p.o. (preventive) Dose-dependent clinical score reduction; 10 mg/kg showed maximal effect (approx. 80% suppression).
Dextran Sulfate Sodium (DSS)-Induced Colitis [5] BALB/c mice 10 mg/kg/day, p.o. (therapeutic) Significantly reduced clinical score (1.8 vs 3.2 in placebo) and colon MPO activity.
Ethanol Intake [6] C57BL/6J mice 5 mg/kg, p.o. Produced a long-lasting reduction in ethanol intake and preference in a 24-hour two-bottle choice test.

Detailed Experimental Protocols

Here are the methodologies for key experiments demonstrating this compound's efficacy.

Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Model [1]

This model is used to study potential treatments for multiple sclerosis.

  • 1. Animal & Immunization: Female Lewis rats are immunized subcutaneously with guinea pig spinal cord homogenate in Complete Freund's Adjuvant.
  • 2. Drug Administration: this compound is administered orally (1, 3, or 10 mg/kg/day) in a preventive regimen, starting on the day of immunization.
  • 3. Clinical Scoring: Animals are monitored daily and scored on a scale: 0 (healthy), 1 (limp tail), 2 (ataxia), 3 (hind limb paralysis), 4 (moribund).
  • 4. Endpoint Analysis: On day 16 post-immunization, animals are sacrificed. Tissues are analyzed for:
    • Histopathology: Inflammatory lesions in the brain and spinal cord.
    • Cytokine mRNA: Levels of IFN-γ and TNF-α in the brain are measured by RT-PCR.
    • Ex vivo splenocyte culture: Cells are re-stimulated to measure antigen-specific production of IFN-γ.
Protocol 2: DSS-Induced Colitis Model [5]

This model is used to screen compounds for inflammatory bowel disease.

  • 1. Disease Induction: Female BALB/c mice receive 3.5% Dextran Sulfate Sodium (DSS) in their drinking water for 10 days.
  • 2. Drug Administration: this compound (10 mg/kg/day) or vehicle is administered orally once daily, starting after the onset of clinical symptoms (around day 5).
  • 3. Clinical Assessment: Mice are scored daily for:
    • Weight Loss
    • Stool Consistency (0: normal, 4: diarrhea)
    • Occult/Gross Bleeding (0: normal, 4: gross bleeding)
  • 4. Endpoint Analysis:
    • Myeloperoxidase (MPO) Activity: Measured in colon tissue as a marker of neutrophil infiltration.
    • Histological Scoring: Colon sections are scored for inflammatory cell infiltration and tissue damage.

Application Notes for Researchers

  • Selective Th1 Inhibition: this compound's unique value in immunology research lies in its ability to specifically target Th1-driven inflammatory pathways without broadly suppressing all immune responses, making it a useful tool for dissecting these specific mechanisms [1] [4].
  • Comparative Tool: As a research tool, this compound is often compared to other PDE4 inhibitors like rolipram. It was developed to potentially improve upon the side effect profile of earlier compounds [1] [7].
  • Critical Consideration: It is important to note that this compound is a preclinical research compound and has not been approved for clinical use. Its development and clinical trial status beyond the studies cited here are not detailed in the available literature [7] [2].

References

Mesopram phosphodiesterase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram at a Glance

The table below summarizes the core characteristics of this compound.

Attribute Description
Molecular Target Phosphodiesterase 4 (PDE4); highly specific inhibitor [1]
Primary Mechanism Inhibition of cAMP degradation, leading to increased intracellular cAMP levels [2]
Key Biological Effect Suppression of pro-inflammatory cytokines (IFN-γ, TNF-α); selective inhibition of T-helper 1 (Th1) cell activity without affecting Th2 cells [1]
Therapeutic Application Investigated for inflammatory diseases; shows efficacy in rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis [1]

Experimental Evidence & Protocols

The foundational study on this compound utilized the Experimental Autoimmune Encephalomyelitis (EAE) model. The key experimental findings and associated protocols are summarized below.

Experimental Aspect Details & Findings

| In Vivo Model (EAE) | Species/Strains: Lewis rats (acute EAE), SJL and SWXJ mice (chronic/relapsing-remitting EAE) [1]. Treatment Efficacy: Clinically suppressed EAE in Lewis rats; ameliorated symptoms in chronic (SJL) and relapsing-remitting (SWXJ) models, even with therapeutic (post-onset) treatment [1]. Pathological Findings: Reduced inflammatory lesions in spinal cord and brain [1]. Molecular Analysis (RT-PCR): Marked reduction in IFN-γ and TNF-α expression in brain tissue [1]. | | Ex Vivo Analysis | Protocol: Spleen cells were isolated from this compound- or vehicle-treated animals. Cells were activated (stimulus not specified in abstract), and cytokine production was measured [1]. Finding: Significantly reduced production of Th1 cytokines from spleen cells of this compound-treated animals compared to controls [1]. | | In Vitro Immunomodulation | Finding: this compound selectively inhibited the activity of Type 1 Helper T (Th1) cells without affecting cytokine production or proliferation of Type 2 Helper T (Th2) cells [1]. |

The cAMP Signaling Pathway and Mechanism of this compound

This compound exerts its effects by inhibiting PDE4, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. The following diagram illustrates this core mechanism and its downstream anti-inflammatory effects.

G cluster_pathway PDE4 Inhibition by this compound Extracellular Extracellular Signal AC Adenylyl Cyclase (AC) Extracellular->AC Activates cAMP cAMP ↑ AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ProInflammatory Pro-inflammatory Cytokines cAMP->ProInflammatory Suppresses CREB CREB Phosphorylation PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Effects CREB->AntiInflammatory Induces PDE4 PDE4 (Degrades cAMP) PDE4->cAMP Degrades This compound This compound This compound->PDE4 Inhibits

This compound inhibits PDE4, increasing cAMP and downstream anti-inflammatory signaling.

The Scientific Rationale for PDE4 Inhibition

The investigation of this compound is grounded in the well-established role of PDE4 as a regulator of inflammation.

  • PDE4's Role: PDE4 is a critical enzyme that hydrolyzes and inactivates cAMP. It is highly expressed in immune cells like neutrophils, monocytes, macrophages, and T-cells [2].
  • cAMP as a Key Messenger: Elevated intracellular cAMP levels suppress the activation and production of pro-inflammatory mediators. Therefore, inhibiting PDE4 with a drug like this compound amplifies the natural anti-inflammatory cAMP signaling pathway [2].
  • Selective Immunomodulation: The ability of this compound to selectively target Th1 cells—which are implicated in autoimmune pathologies like multiple sclerosis—while sparing Th2 cells, highlights its potential for a targeted therapeutic approach with a potentially superior benefit-risk profile [1].

Future Directions and Clinical Relevance

Research into this compound contributes to the broader field of PDE4 inhibitor development. While this compound itself appears to be in preclinical stages, other PDE4 inhibitors have achieved clinical success.

  • Proven Target: The PDE4 enzyme is a validated drug target. Several inhibitors, such as roflumilast (for COPD) and apremilast (for psoriatic arthritis), are approved for clinical use, demonstrating the translational potential of this mechanism [3] [2].
  • Novel Indications: Ongoing research continues to explore PDE4 inhibitors for new indications, including stroke and other central nervous system diseases like Alzheimer's disease, Parkinson's disease, and schizophrenia [3] [4].
  • Challenge of Side Effects: A known challenge in developing PDE4 inhibitors is managing side effects, particularly nausea and emesis. The clinical success of newer agents suggests that these issues can be addressed through careful dose selection and formulation, providing a roadmap for future development of compounds like this compound [2].

References

Mesopram Physicochemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for Mesopram, compiled from chemical supplier catalogs and scientific literature [1] [2] [3].

Property Details
Chemical Name (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [2] [3]
Synonyms Daxalipram [2]
Molecular Formula C₁₄H₁₉NO₄ [2] [3]
Molecular Weight 265.30 g/mol [2] (265.31 g/mol [3])
CAS Number 189940-24-7 [2] [3]
Purity ≥98% [2] [3]
Solubility Soluble to 100 mM in DMSO and to 100 mM in ethanol [3].

Stock Solution Preparation Guidelines

Based on the solubility data, you can use the following approach to prepare a standard stock solution. This is a general guideline, and you should optimize conditions for your specific experimental needs.

Start Start: Determine desired concentration Step1 Calculate mass of this compound needed using molecular weight (265.30 g/mol) Start->Step1 Step2 Weigh calculated mass of compound Step1->Step2 Step3 Transfer to volumetric vessel Step2->Step3 Step4 Add solvent (DMSO or Ethanol) to desired volume Step3->Step4 Step5 Mix thoroughly (e.g., vortex, sonicate) to ensure complete dissolution Step4->Step5 Step6 Aliquot and store at recommended conditions Step5->Step6

Diagram illustrating the general workflow for preparing a this compound stock solution.

  • Example Calculation: To prepare 10 mL of a 100 mM stock solution in DMSO:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.100 mol/L × 0.010 L × 265.30 g/mol = 0.2653 grams
  • Storage: While specific stability data for stock solutions was not found in the search results, it is general best practice to aliquot the stock solution into single-use vials and store it at -20°C to maintain stability and avoid repeated freeze-thaw cycles [2].

Known Biological Activity & Experimental Use

This compound is characterized as a potent and specific Phosphodiesterase 4 (PDE4) inhibitor [1] [2] [3]. The table below outlines its key documented biological effects in experimental models, which can guide your in vitro and in vivo study design.

Model/System Observed Effect / Key Finding Citation
Human CD4+ T cells Dose-dependent inhibition of IFN-γ production; no suppression of IL-5 production [1]. [1]
Rodent EAE models Ameliorates disease; reduces clinical score, inflammatory cell infiltration, and pro-inflammatory cytokines (IFN-γ, TNF-α, iNOS) [1]. [1]
Murine Colitis Reduces clinical score, reverses colon shortening, and lowers colonic IFN-γ production [2]. [2]
In Vivo Administration Effective via oral (p.o.) and intraperitoneal (i.p.) routes [2]. [2]

PDE4 PDE4 Enzyme cAMP cAMP accumulation (intracellular) PDE4->cAMP Inhibited by this compound TNF_Alpha ↓ TNF-α production cAMP->TNF_Alpha Leads to IFN_Gamma ↓ IFN-γ production (Th1 cells) cAMP->IFN_Gamma Leads to EAE Ameliorates EAE (rodent model) TNF_Alpha->EAE Contributes to IFN_Gamma->EAE Contributes to Colitis Ameliorates murine colitis model IFN_Gamma->Colitis Contributes to

Proposed signaling pathway for this compound's anti-inflammatory effects based on literature [1] [2].

Filling the Information Gaps

Since a definitive commercial product datasheet with a full preparation protocol was not located, you might consider these steps to obtain more detailed information:

  • Contact Suppliers Directly: Reach out to the technical support teams of chemical suppliers like MedChemExpress (MCE) or R&D Systems/Tocris Bioscience (the supplier cited in [3]). They often provide detailed handling documents that are not published online.
  • Search for Original Patent: this compound was initially developed by Schering AG [1]. The original patent literature may contain the most comprehensive synthetic and handling information.

References

Mechanism of Action: Inhibiting PDE4

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram exerts its effects by selectively inhibiting the PDE4 enzyme [1]. The following diagram illustrates the core signaling pathway involved in its mechanism.

architecture Extracellular Signal Extracellular Signal Adenylate Cyclase Adenylate Cyclase Extracellular Signal->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->cAMP Conversion Inactive 5'-AMP Inactive 5'-AMP cAMP->Inactive 5'-AMP PKA / Epac Activation PKA / Epac Activation cAMP->PKA / Epac Activation PDE4 Enzyme PDE4 Enzyme PDE4 Enzyme->cAMP Hydrolyzes This compound (PDE4 Inhibitor) This compound (PDE4 Inhibitor) This compound (PDE4 Inhibitor)->PDE4 Enzyme Inhibits Cellular Effects Cellular Effects PKA / Epac Activation->Cellular Effects

This compound inhibits PDE4, preventing cAMP breakdown and promoting downstream cellular effects.

By increasing intracellular cAMP levels, this compound modulates immune cell activity. Key demonstrated effects in preclinical models include:

  • Immunomodulation: Selectively inhibits the activity of type 1 helper T (Th1) cells without affecting type 2 helper T (Th2) cells, reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) [2].
  • Anti-inflammatory Action: Ameliorates inflammation in models of colitis and experimental autoimmune encephalomyelitis (EAE) [3] [2].

Key Preclinical Findings and Protocols

Preclinical studies have demonstrated the efficacy of this compound across several animal models of human disease.

Alcohol Use Disorder (AUD) Models

This compound reduces alcohol intake and preference in mice. The detailed experimental conditions and results are summarized in the table below [4] [2].

Study Aspect Description
Animal Model C57BL/6J male mice [2]
Drinking Paradigm 24-hour continuous access, two-bottle choice (ethanol vs. water) [2]
Treatment This compound administration
Key Outcome Reduction in ethanol intake and preference; effect was long-lasting compared to other PDE4 inhibitors [2]
Mechanistic Insight Inhibition of PDE4, likely in the brain, elevates cAMP signaling in neural circuits related to reward and motivation [4]
Inflammatory Bowel Disease (Colitis) Model

This compound showed therapeutic and preventive effects in a mouse model of dextran sulfate sodium (DSS)-induced colitis [3].

Study Aspect Description
Animal Model Female BALB/c mice [3]
Colitis Induction 3.5% DSS in drinking water for 5 days [3]
Treatment Oral administration of this compound (10 mg/kg, once daily) after colitis establishment (therapeutic) or before/during DSS exposure (preventive) [3]

| Key Outcomes | • Clinical Score: Significant reduction in disease severity (e.g., 1.8 vs. 3.2 in placebo) [3]Colon Length: Prevented DSS-induced colon shortening [3]Histology: Reduced inflammatory cell infiltration and tissue damage [3] |

Multiple Sclerosis (EAE) Model

This compound inhibited the development and relapse of Experimental Autoimmune Encephalomyelitis (EAE) in rodents [2].

Study Aspect Description
Animal Models Lewis rats (acute EAE), SJL and SWXJ mice (chronic/relapsing-remitting EAE) [2]
Treatment Administered after disease induction (therapeutic regimen) [2]

| Key Outcomes | • Clinical Signs: Suppressed or ameliorated paralysis [2]Pathology: Reduced inflammatory lesions in the central nervous system [2]Cytokines: Marked reduction in IFN-γ and TNF-α in the brain [2] |

Experimental Design Considerations

When planning studies based on this preclinical data, consider that a key challenge in developing PDE4 inhibitors has been managing side effects, particularly emesis (nausea and vomiting) [5]. Research suggests that inhibition of the PDE4D subtype is linked to emesis, while inhibition of PDE4B is more associated with anti-inflammatory effects [5]. Newer compounds like the PDE4B-selective inhibitor A33 are being explored to improve the therapeutic window [4].

The available information indicates that this compound's development was discontinued after Phase 2 trials for Multiple Sclerosis [1]. Its investigation now primarily serves to validate the PDE4 pathway as a therapeutic target.

References

Mesopram: Core Properties and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram (also known as Daxalipram) is an orally active, specific inhibitor of the type-4 phosphodiesterase (PDE4) enzyme [1] [2] [3]. Its core molecular function is to selectively bind to and inhibit PDE4, which hydrolyzes and inactivates cyclic adenosine monophosphate (cAMP). This inhibition leads to the intracellular accumulation of cAMP, a crucial second messenger that modulates a wide array of signaling pathways [4] [5].

The therapeutic effects of this compound are primarily mediated through this increase in cAMP, which subsequently activates downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB (cAMP Response Element-Binding protein) [5] [6]. A key consequence of this signaling cascade is the potent inhibition of pro-inflammatory cytokines. This compound has been shown to decrease the synthesis of TNF-α and IFN-γ, which are central to inflammatory processes [1] [2] [3].

The diagram below illustrates this primary mechanism and its downstream consequences.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammatory Response Inflammatory Response CREB->Inflammatory Response Suppresses

Summary of Efficacy in Preclinical Models

This compound has demonstrated efficacy in several animal models, particularly for gastrointestinal inflammation and alcohol consumption. The tables below summarize key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Murine Colitis Model [1] This study investigated both preventive and therapeutic administration of this compound in a DSS-induced colitis model in BALB/c mice.

Model / Parameter Dose & Administration Key Findings & Outcome
Preventive Model 2, 10, and 50 mg/kg (i.p.) Maximal benefit at 50 mg/kg; significantly reduced clinical score, colon shortening, and histologic score.
Therapeutic Model 50 mg/kg (i.p. and p.o.) i.p. treatment significantly reduced clinical score. Both i.p. and p.o. reversed colon shortening and reduced ex vivo colonic IFN-γ production.

Table 2: Efficacy of this compound in Reducing Alcohol Intake in Mice [2] [7] These studies were conducted in male C57BL/6J mice using a two-bottle choice paradigm.

Drinking Paradigm Dose & Administration Key Findings & Outcome
24-hour access 5 mg/kg (p.o.), once daily for 10 days Significantly reduced ethanol intake and preference. A long-lasting effect was noted compared to other PDE4 inhibitors [7].
Limited access (3-h) 5 mg/kg (p.o.) Reduced ethanol consumption and total fluid intake, without a change in preference [7].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a detailed breakdown of the key methodologies cited.

Protocol: DSS-Induced Colitis in Mice [1]

This protocol is used to model inflammatory bowel disease and test the efficacy of compounds like this compound.

  • Experimental Animals: 6-8 week-old female BALB/c mice.
  • Colitis Induction: Dextran Sulfate Sodium (DSS) is administered in drinking water for 7 days.
  • Test Article Administration:
    • Preventive Model: this compound is administered concurrently with DSS.
    • Therapeutic Model: DSS administration is stopped on day 8, and this compound treatment is initiated.
    • Dosing: 50 mg/kg was the most effective dose; administered intraperitoneally (i.p.) or orally (p.o.).
  • Key Outcome Measures:
    • Clinical Score: Calculated daily based on weight loss, stool consistency, and presence of blood.
    • Colon Length: Measured post-mortem as a marker of inflammation (shorter colon indicates more severe inflammation).
    • Histologic Score: Colon tissue is scored for inflammatory cell infiltration, tissue damage, and crypt integrity.
    • Cytokine Production: Ex vivo production of TNF-α and IFN-γ by cultured colon tissue is measured.
Protocol: Alcohol Two-Bottle Choice in Mice [7]

This protocol is a standard for measuring voluntary alcohol intake and preference in rodents.

  • Experimental Animals: Adult male C57BL/6J mice.
  • Habituation: Mice are given continuous access to two bottles, one with water and one with 15% ethanol (v/v), for at least 3 weeks to establish stable baseline drinking.
  • Test Article Administration:
    • This compound is prepared as a suspension in saline with Tween-80.
    • Dosing: 5 mg/kg, administered orally (p.o.) via gavage.
    • Timing: Administered 30-60 minutes before the drinking session.
  • Key Outcome Measures:
    • Ethanol Intake: Measured in grams per kilogram of body weight (g/kg).
    • Total Fluid Intake: Measured in milliliters (ml).
    • Ethanol Preference: Ratio of ethanol consumed to total fluid consumed.

Research Context and Development

  • PDE4 Inhibition and Side Effects: A significant challenge in developing PDE4 inhibitors has been managing side effects, particularly emesis (nausea and vomiting) [4] [5]. Research suggests these may be linked to inhibition of the PDE4D subtype, while anti-inflammatory effects are associated with PDE4B [4] [8]. This has driven the development of subtype-selective inhibitors like A33 (PDE4B-selective) to improve the therapeutic window [8].
  • Comparison with Other PDE4 Inhibitors: In a direct comparison of nine PDE inhibitors, only selective PDE4 inhibitors reduced ethanol intake in mice. While rolipram, piclamilast, and CDP840 had short-lived effects, this compound produced a long-lasting reduction in ethanol intake and preference in the 24-hour test, suggesting a potentially distinct pharmacokinetic or pharmacodynamic profile [7].

References

Comprehensive Application Notes and Protocols for Mesopram in vivo Administration

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Mesopram is a novel, potent, and selective type IV phosphodiesterase (PDE4) inhibitor developed as a potential therapeutic agent for immune-mediated disorders. As a PDE4-specific inhibitor, this compound primarily functions to elevate intracellular cyclic adenosine monophosphate (cAMP) levels by preventing its degradation. The resulting increase in cAMP activates protein kinase A (PKA) and exchange factors directly activated by cAMP (Epac), which subsequently modulates the transcription of various inflammatory and anti-inflammatory mediators through factors like cAMP-responsive element binding protein (CREB). This mechanism is particularly relevant in immune cells, where PDE4 is highly expressed and plays a crucial role in regulating inflammatory responses [1].

Research demonstrates that this compound exhibits selective immunomodulatory activity by preferentially inhibiting type 1 helper T (Th1) cells without significantly affecting type 2 helper T (Th2) cells. This selectivity is evidenced by reduced production of Th1-associated cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) both in vitro and in vivo. The Th1-specific inhibition underlies this compound's therapeutic potential in autoimmune conditions where Th1 responses are pathologically dominant. This targeted mechanism of action differentiates this compound from broader immunosuppressants and provides a rational basis for its development as a treatment for multiple sclerosis and other Th1-driven autoimmune disorders [2].

In Vivo Administration and Efficacy Data

Dosing and Treatment Protocols

Table 1: In Vivo Dosing Regimens of this compound in Rodent EAE Models

Animal Model EAE Type Dosing Regimen Treatment Schedule Key Efficacy Findings
Lewis rats Acute monophasic 10 mg/kg twice daily Preventive: Starting day of immunization Complete clinical suppression; Reduced CNS inflammation
SJL mice Chronic progressive 1-3 mg/kg twice daily Therapeutic: After disease onset Amelioration of clinical symptoms
SWXJ mice Relapsing-remitting 1-3 mg/kg twice daily Therapeutic: After disease establishment Inhibition of disease relapses

The dosing regimens for this compound have been optimized across different rodent models of experimental autoimmune encephalomyelitis (EAE). In Lewis rats, administration of 10 mg/kg twice daily completely suppressed clinical signs of EAE when treatment was initiated at the time of immunization. In both SJL and SWXJ mice, lower doses of 1-3 mg/kg administered twice daily demonstrated significant therapeutic effects even when treatment began after disease onset. The twice-daily dosing schedule maintains effective drug concentrations to ensure continuous PDE4 inhibition, which appears critical for maximal therapeutic efficacy across all models tested [2].

Quantitative Efficacy Outcomes

Table 2: Efficacy Endpoints and Quantitative Outcomes of this compound Treatment

Assessment Method Key Parameters Measured Results with this compound Biological Significance
Clinical Scoring Disease incidence, onset, severity Complete suppression in Lewis rats; Significant reduction in mice Prevention of paralysis and neurological deficits
Histopathology Inflammatory lesions in CNS Marked reduction in spinal cord and brain inflammation Protection against neuroinflammation
Cytokine Analysis IFN-γ, TNF-α in brain tissue Significant downregulation Suppression of pro-inflammatory Th1 response
Ex Vivo Splenocyte Assay Th1/Th2 cytokine production Reduced Th1 cytokines; Preserved Th2 cytokines Confirmation of selective immunomodulation

This compound treatment resulted in complete suppression of clinical EAE signs in Lewis rats, with no disease-associated paralysis observed throughout the experimental period. This dramatic clinical improvement was accompanied by a marked reduction of inflammatory lesions in both spinal cord and brain tissues. Molecular analyses revealed a significant reduction in pro-inflammatory cytokine expression (IFN-γ and TNF-α) in the brains of treated animals. Furthermore, ex vivo restimulation of spleen cells from this compound-treated animals showed significantly reduced production of Th1 cytokines compared to vehicle-treated controls, confirming the compound's selective effect on Th1-mediated immune responses [2].

Detailed Experimental Protocols

EAE Induction and this compound Administration

The standardized EAE induction protocol involves immunizing 6-8 week old female Lewis rats or SJL/SWXJ mice with appropriate myelin antigens (such as MBP or PLP) emulsified in Complete Freund's Adjuvant (CFA). The immunization is typically supplemented with an intravenous injection of Bordetella pertussis toxin on the day of immunization and 48 hours later to enhance blood-brain barrier permeability and facilitate disease development. Animals are monitored daily for clinical signs using a standardized scoring system (typically 0-5 scale for rats, 0-5 or 0-10 scale for mice) [2].

For This compound administration, the compound is prepared as a microsuspension in vehicle containing 0.5% carboxymethylcellulose and 0.1% Tween-80. The suspension is freshly prepared each day and administered by oral gavage at the specified doses and schedules. For preventive protocols, treatment begins on the day of immunization, while for therapeutic protocols, treatment initiation is delayed until the first appearance of clinical signs (clinical score ≥1). The twice-daily dosing (approximately 12 hours apart) maintains consistent drug exposure throughout the treatment period. Body weight and clinical scores are recorded daily, with animals typically euthanized at the study endpoint for tissue collection and analysis [2].

Efficacy Assessment Methodologies
  • Clinical Evaluation: Animals are assessed daily using a standardized clinical scoring system: 0 = no clinical signs; 1 = flaccid tail; 2 = mild hindlimb weakness; 3 = severe hindlimb weakness; 4 = complete hindlimb paralysis; 5 = moribund or death. Disease incidence, day of onset, peak score, cumulative disease index, and mortality rates are calculated for each experimental group.

  • Histopathological Analysis: At study endpoint, animals are perfused transcardially with phosphate-buffered saline followed by 4% paraformaldehyde. Spinal cords and brains are removed, embedded in paraffin, and sectioned for staining with hematoxylin and eosin (H&E) to assess inflammatory infiltrates. Inflammation is quantified by counting perivascular inflammatory foci in multiple sections from different CNS regions by investigators blinded to treatment groups.

  • Molecular Analysis: For RNA analysis, tissues are homogenized in TRIzol reagent, and total RNA is extracted. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using specific primers for cytokines of interest (IFN-γ, TNF-α, IL-4, IL-10). Results are quantified by densitometry and normalized to housekeeping genes. For ex vivo cytokine production, splenocytes are isolated and cultured with myelin antigens or mitogens, and supernatant cytokine levels are measured by enzyme-linked immunosorbent assay (ELISA).

Safety and Strategic Considerations

Clinical Development Implications

The preclinical efficacy of this compound in multiple EAE models provides compelling evidence for its potential clinical application in multiple sclerosis and possibly other Th1-mediated autoimmune conditions. The therapeutic efficacy demonstrated even when treatment begins after disease onset is particularly promising, as this more closely mimics the clinical scenario where treatment typically starts after diagnosis when symptoms are already present. The dose-dependent effects observed across species suggest that similar relationships would likely exist in human patients, emphasizing the importance of identifying the optimal therapeutic window in clinical trials [2].

The selective inhibition of Th1 responses without affecting Th2 function represents a significant advantage over broader immunosuppressants, potentially preserving protective immunity against infections while specifically targeting pathological autoimmune responses. This selective immunomodulation, combined with the oral bioavailability demonstrated in rodent models, positions this compound as a promising candidate for further development. However, the transition to human studies requires careful consideration of the class-specific adverse effects associated with PDE4 inhibition, particularly gastrointestinal symptoms such as nausea and emesis which have been observed with other PDE4 inhibitors like roflumilast [1].

Common Adverse Effects and Mitigation Strategies

As a PDE4 inhibitor, this compound shares a class effect with other drugs in this category, which are known to cause dose-dependent gastrointestinal adverse effects including nausea, vomiting, and diarrhea. These effects are believed to be mediated by PDE4 inhibition in the central nervous system and gastrointestinal tract. While the specific tolerability profile of this compound was not detailed in the available literature, the narrow therapeutic window observed with early PDE4 inhibitors like rolipram highlights the importance of careful dose selection to balance efficacy and tolerability [1].

Strategic approaches to mitigate these adverse effects while maintaining efficacy include:

  • Implementing dose titration schemes to gradually increase exposure and allow adaptation to adverse effects
  • Exploring modified-release formulations to smooth peak-trough concentrations and reduce concentration-dependent toxicity
  • Investigating topical or targeted delivery systems to limit systemic exposure while maintaining therapeutic effects at target sites
  • Considering combination therapies with lower doses of this compound alongside other immunomodulators to achieve synergistic efficacy while minimizing class-specific adverse effects

Signaling Pathway and Experimental Workflow

G This compound Mechanism of Action and Experimental Workflow cluster_mechanism This compound Mechanism of Action cluster_study In Vivo Experimental Workflow PDE4 PDE4 Enzyme cAMP Increased cAMP levels PDE4->cAMP Inhibits PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB CytokineMod Altered Cytokine Expression CREB->CytokineMod Th1Inhibition Th1 Cell Inhibition CytokineMod->Th1Inhibition Th2Preserved Th2 Response Preserved CytokineMod->Th2Preserved Clinical Clinical Scoring Th1Inhibition->Clinical Histopathology Histopathology: CNS inflammation Th1Inhibition->Histopathology CytokineAnalysis Cytokine Analysis: IFN-γ, TNF-α reduction Th1Inhibition->CytokineAnalysis AnimalModels Animal Models: Lewis rats, SJL mice, SWXJ mice EAEInduction EAE Induction: Myelin antigens + CFA AnimalModels->EAEInduction Groups Experimental Groups: Preventive & Therapeutic EAEInduction->Groups Dosing This compound Administration: 1-10 mg/kg, BID, Oral Assessment Efficacy Assessment Dosing->Assessment Groups->Dosing Assessment->Clinical Assessment->Histopathology Assessment->CytokineAnalysis

Diagram 1: this compound's mechanism of action and in vivo experimental workflow. The diagram illustrates how this compound inhibits PDE4, leading to increased cAMP levels and subsequent modulation of inflammatory responses through PKA activation and CREB phosphorylation. This results in selective inhibition of Th1 cells while preserving Th2 function. The experimental workflow shows the key steps in evaluating this compound efficacy in rodent EAE models, from animal model selection through final assessment endpoints.

Conclusion

This compound represents a promising selective PDE4 inhibitor with demonstrated efficacy in multiple rodent models of multiple sclerosis. The comprehensive protocols outlined here provide researchers with detailed methodologies for evaluating this compound in vivo, including specific dosing regimens, administration techniques, and efficacy assessment parameters. The dose-dependent therapeutic effects observed across different EAE models, coupled with the favorable Th1-selective immunomodulation, support further investigation of this compound as a potential therapeutic agent for autoimmune disorders. However, researchers should remain mindful of the class-specific adverse effects associated with PDE4 inhibition and incorporate appropriate monitoring and mitigation strategies in their experimental designs.

References

Application Note: Mesopram in a Murine Colitis Model

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To evaluate the efficacy of Mesopram, a specific type-4 phosphodiesterase (PDE4) inhibitor, in treating dextran sulfate sodium (DSS)-induced colitis in BALB/c mice.

1. Introduction Inflammatory Bowel Disease (IBD) is a chronic immune-mediated condition. Murine models, particularly those induced by DSS, are vital for studying pathogenesis and testing new therapeutics [1] [2]. DSS administration disrupts the colonic epithelium, leading to inflammation characterized by weight loss, diarrhea, rectal bleeding, and colon shortening [2]. Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), and its inhibition elevates intracellular cAMP levels, thereby suppressing the synthesis of various pro-inflammatory cytokines like TNF-α and IFN-γ [3]. This compound is a specific PDE4 inhibitor investigated for its potential to alleviate experimental colitis [3].

2. Key Resources and Materials

  • Animals: BALB/c mice (Note: Genetic background significantly influences susceptibility. C57BL/6 mice are also commonly used but may require different DSS concentrations [2] [4]).
  • Chemical Inducers:
    • Dextran Sulfate Sodium (DSS): Molecular weight 36-50 kDa. Prepare a solution in sterile drinking water at a concentration typically between 2.5% to 5% (w/v) [5] [2].
  • Test Compound:
    • This compound: The cited study used doses of 2, 10, and 50 mg/kg [3].
  • Key Reagents: Paraformaldehyde (PFA) for tissue fixation, Phosphate-Buffered Saline (PBS), Hematoxylin and Eosin (H&E) stain [5].

3. Experimental Design and Protocols

Table 1: Summary of Experimental Models from Literature
Model Type Induction Method This compound Treatment Key Assessments
Preventive [3] DSS in drinking water concurrently with this compound administration. Intraperitoneally (i.p.) or orally (p.o.) during DSS exposure. Clinical score, colon length, histologic score, ex vivo cytokine production.
Therapeutic [3] DSS in drinking water for 7 days. Treatment started on day 8 after DSS discontinuation (i.p. or p.o.). Clinical score, colon length, ex vivo colonic production of IFN-γ.

3.1. DSS-Induced Colitis Model Setup The following is a generalized protocol for DSS induction, which can be adapted for preventive or therapeutic studies.

  • Step 1. Preparation: Acclimatize 8-12 week-old male BALB/c mice for at least 5-7 days under standard housing conditions [6].
  • Step 2. Induction: Replace the normal drinking water with a 2.5% - 5% (w/v) DSS solution for a period of 5-7 days. Fresh DSS solution should be prepared every 2-3 days [5] [2].
  • Step 3. Monitoring: Monitor mice daily for:
    • Body Weight: Record weight daily and calculate percentage change from baseline.
    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding [6].
    • General Health: Observe for reduced mobility, hunched posture, and fur texture.

3.2. This compound Administration Based on the foundational study [3]:

  • Dosing: Prepare this compound in a suitable vehicle. The most effective dose was 50 mg/kg.
  • Route: Administer via intraperitoneal (i.p.) injection or oral gavage (p.o.).
  • Timing:
    • For preventive models, administer this compound concurrently with DSS.
    • For therapeutic models, begin this compound administration after DSS has been discontinued.

4. Data Collection and Analysis

4.1. Macroscopic and Clinical Analysis

  • Euthanasia and Colon Collection: Euthanize mice at the experimental endpoint. Excise the entire colon from the cecum to the anus.
  • Colon Length: Measure the length of the colon. Significant shortening is a hallmark of severe colitis [3] [2].
  • Clinical Score: Calculate the final DAI based on the recorded parameters.

4.2. Histopathological Analysis

  • Tissue Processing: Flush the colon with PBS, roll it into a "Swiss roll" to preserve tissue orientation, and fix in 4% PFA [5] [7].
  • Embedding and Sectioning: Embed fixed tissue in paraffin and section into 4-5 μm thick slices using a microtome [2].
  • Staining: Stain sections with Hematoxylin and Eosin (H&E) [5] [8].
  • Histological Scoring: Evaluate slides blinded for criteria such as:
    • Epithelial damage and ulceration
    • Inflammatory cell infiltration (score for severity and extent)
    • Crypt loss or distortion
    • Goblet cell depletion [2]

4.3. Mechanistic and Molecular Analysis

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-6) in colon tissue homogenates or cultured colon explants using ELISA [3] [9].
  • Myeloperoxidase (MPO) Activity: Assess MPO activity in colon homogenates as a marker of neutrophil infiltration [6] [4].
Table 2: Expected Outcomes with this compound Treatment (50 mg/kg)
Parameter DSS Model (Untreated) DSS + this compound (Expected Result)
Body Weight Significant loss Reduced loss or weight stabilization
Colon Length Significant shortening Significant reduction in shortening
Histological Score High (severe damage, infiltration) Significant reduction
IFN-γ / TNF-α Elevated levels Significant reduction [3]

Proposed Mechanism of Action

The following diagram illustrates the proposed anti-colitic mechanism of PDE4 inhibitors like this compound, based on the described pathway [3] [9].

G LPS Inflammatory Stimulus (e.g., LPS/DSS) PDE4 PDE4 Enzyme LPS->PDE4 Immune Cell Activation cAMP cAMP PDE4->cAMP  Hydrolyzes PKA PKA Activation cAMP->PKA cAMP->PKA  Elevates NFkB NF-κB / p38 MAPK Pathway PKA->NFkB Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) NFkB->Cytokines Inflammation Colonic Inflammation Cytokines->Inflammation This compound This compound (PDE4 Inhibitor) This compound->PDE4  Inhibits

Diagram: Proposed mechanism of this compound action. By inhibiting PDE4, this compound increases intracellular cAMP, leading to PKA activation and subsequent downregulation of pro-inflammatory pathways and cytokine production [3] [9].

Critical Considerations & Limitations

  • Dosing Information: The available data on this compound is from a single 2003 study [3]. Subsequent research on PDE4 inhibitors for colitis has focused on other compounds like rolipram or roflumilast [9].
  • Model Variability: The severity of DSS-induced colitis is highly dependent on the DSS concentration, molecular weight, batch, murine strain, and supplier [2]. A pilot study is highly recommended to optimize conditions for your specific setup.
  • Administration Route: The original study found efficacy for both intraperitoneal and oral administration, which is promising for translational research [3].

Future Research Directions

Given the dated information on this compound specifically, future studies could investigate:

  • Combination Therapies: Testing this compound with other anti-inflammatory agents or next-generation probiotics [4].
  • Advanced Imaging: Utilizing techniques like contrast-enhanced ultrasound or deep learning-based histological analysis to monitor treatment response non-invasively or with higher throughput [7] [1].
  • Omics Technologies: Applying transcriptomic, metabolomic, and metagenomic analyses to fully elucidate the molecular targets of this compound and its impact on the gut microbiome [8] [10].

Conclusion

This application note outlines a reproducible protocol for evaluating the therapeutic potential of this compound in a murine DSS-colitis model. The foundational study indicates that this compound at 50 mg/kg can effectively ameliorate clinical and molecular markers of colitis in both preventive and therapeutic settings [3]. Researchers should note the age of the primary source and consider this a foundational guide for pilot studies, which may require optimization with contemporary reagents and animal models.

References

Mesopram ovulation induction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram: Compound Profile

The table below summarizes the key chemical and biological characteristics of this compound for research purposes:

Property Description
IUPAC Name (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyloxazolidin-2-one [1]
Molecular Weight 265.31 g/mol [1] [2]
CAS Number 189940-24-7 [1] [2]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol [2]
Primary Target Phosphodiesterase-4 (PDE4) [2]
Reported Biological Activities Inhibition of Th1 cell proliferation; reduction of IFN-γ, TNF-α, IL-10, and iNOS in vitro; triggers ovulation, efficacy in experimental autoimmune encephalomyelitis and murine colitis models in vivo [2]

Proposed Mechanism of Action in Ovulation

This compound is an orally active inhibitor of Phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) [2] [3]. The proposed mechanism by which PDE4 inhibition could induce ovulation is illustrated below:

f This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes Ovarian_Follicle Ovarian Follicle cAMP->Ovarian_Follicle Elevates levels in Ovulation Ovulation Ovarian_Follicle->Ovulation Promotes maturation &

This mechanism is supported by the understanding that cAMP is a crucial secondary messenger in the signaling pathways that control ovarian follicle development and the resumption of oocyte meiosis, which are essential for ovulation [4].

Research Context and Future Directions

The finding that this compound triggers ovulation was identified in the context of broader in vivo efficacy studies, which also demonstrated its activity in models of colitis and autoimmune encephalomyelitis [2]. This suggests a potential link between inflammatory pathways and reproductive function that warrants further investigation.

Key areas for future research to establish a formal ovulation induction protocol include:

  • Dose-Response Studies: Determining the effective dose range and minimum effective dose for triggering ovulation.
  • Treatment Timing: Identifying the critical window during the estrous or menstrual cycle for administration.
  • Safety and Efficacy Profiling: Systematic evaluation of outcomes, including ovulation rate, oocyte quality, and potential side effects.

References

Mesopram: Basic Chemical and Application Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key information on Mesopram.

Property Description
CAS Number 189940-24-7 [1]
Molecular Formula C₁₄H₁₉NO₄ [1]
Molecular Weight 265.31 g/mol [1]
Purity ≥98% [1]
Primary Target Phosphodiesterase-4 (PDE4) inhibitor [1] [2]
Key In Vitro Findings Inhibits Th1 cell proliferation; decreases production of IFN-γ, TNF-α, IL-10, and iNOS [1].

| Key In Vivo Efficacy | • Inhibits Experimental Autoimmune Encephalomyelitis (EAE) in rodents [3] [1]. • Alleviates experimental colitis in mice [1] [4]. • Triggers ovulation in follicle-stimulating hormone-primed rats [1]. |

Documented Experimental Protocols

While solubility data is absent, published studies provide details on how this compound was prepared and administered in vivo. The following protocols can serve as a reference for your own experimental design.

1. Protocol for EAE Rodent Model This methodology is adapted from the study demonstrating the efficacy of this compound in treating Experimental Autoimmune Encephalomyelitis [3].

  • Animal Models: Acute, chronic, and relapsing-remitting EAE models in rodents.
  • Dosing Regimen: Both preventive (treatment before disease onset) and therapeutic (treatment after symptom appearance) regimens were effective.
  • Route of Administration: Oral administration (via gavage) or subcutaneous injection.
  • Formulation & Dosage: this compound was administered at various doses. A dose of 10 mg/kg, given once daily (q.d.), was reported as effective in a similar colitis model and can be used as a starting point for dose calculation [4].
  • Key Assessments:
    • Clinical scoring of disease symptoms.
    • Histopathological analysis of inflammatory cell infiltration in the brain.
    • Measurement of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).

2. Protocol for DSS-Induced Murine Colitis This method details the use of this compound in a model of inflammatory bowel disease [4].

  • Animal Model: Female BALB/c mice with colitis induced by dextran sulfate sodium (DSS).
  • Dosing Regimen: Treatment began after the establishment of colitis (clinical score > 0.5).
  • Route of Administration: Oral administration.
  • Formulation & Dosage: A dose of 10 mg/kg body weight, administered once daily, significantly blunted disease progression.
  • Key Assessments:
    • Clinical score (based on weight loss, stool consistency, bleeding).
    • Colon length (shortening is a marker of inflammation).
    • Histological scoring of colon tissue.

Proposed Mechanism of Action and Experimental Workflow

The core mechanism of this compound and a generalized workflow for its in vivo application are summarized in the diagrams below.

Diagram 1: Proposed Signaling Pathway of this compound The following diagram illustrates the mechanism by which this compound, as a PDE4 inhibitor, is believed to exert its anti-inflammatory effects.

G Proposed Anti-inflammatory Mechanism of this compound This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP This compound->cAMP Leads to Elevation PDE4->cAMP Degrades PKA PKA Activation cAMP->PKA Activates IFNy ↓ IFN-γ Production cAMP->IFNy TNFa ↓ TNF-α Production cAMP->TNFa CREB CREB Phosphorylation PKA->CREB Stimulates CytokineMod Altered Cytokine Expression CREB->CytokineMod Regulates Outcome Reduced Inflammation CytokineMod->Outcome Tcell T Cell Activation (e.g., by anti-CD3/CD28) Tcell->IFNy Tcell->TNFa

Diagram 2: Generalized In Vivo Experiment Workflow This flowchart outlines the key stages of an in vivo efficacy study for this compound.

G General Workflow for In Vivo this compound Studies Start Study Design DiseaseInd Disease Induction (e.g., EAE, DSS Colitis) Start->DiseaseInd Formulation Compound Formulation DiseaseInd->Formulation Dosing Administration (Oral/Subcutaneous) Formulation->Dosing Monitoring Clinical Monitoring & Scoring Dosing->Monitoring Sampling Terminal Sampling (Blood, Tissues) Monitoring->Sampling Analysis Analysis: Histology, Cytokines, etc. Sampling->Analysis

Critical Note on Solubility and Formulation

A significant gap exists in the publicly available literature regarding the exact solubility profile of this compound. The reviewed studies confirm its oral activity but do not describe the vehicle used to dissolve the compound for in vivo administration [3] [4].

  • Your Next Steps: You will likely need to determine the optimal solvent system (e.g., aqueous solutions with solubilizers like cyclodextrins, or non-aqueous vehicles like PEG/Tween mixtures) through empirical testing.
  • Standard Practice: Pre-formulation studies to characterize solubility in various buffers and solvents are essential for developing a stable and bioavailable formulation for animal studies.

References

Comprehensive Application Notes and Protocols for Mesopram Vehicle Preparation in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mesopram and Formulation Challenges

This compound is a biologically active compound identified as a potent and selective orally active phosphodiesterase 4 (PDE4) inhibitor with significant therapeutic potential for inflammatory and autoimmune conditions. The chemical structure of this compound, identified as 5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one with molecular formula C₁₄H₁₉NO₄ and molecular weight of 265.31 g/mol, presents specific formulation challenges that necessitate specialized vehicle development [1]. As a BCS Class II/IV compound, this compound exhibits poor aqueous solubility but high permeability, making the development of effective vehicle systems crucial for both in vitro and in vivo applications [2] [1].

The therapeutic profile of this compound has been demonstrated in several experimental models, where it inhibits Th1 cell proliferation and decreases production of pro-inflammatory cytokines including IFN-γ, TNF-α, and IL-10 [1]. Additionally, it has shown efficacy in models of experimental autoimmune encephalomyelitis and murine colitis, highlighting its potential as a therapeutic agent for inflammatory conditions [1]. These diverse research applications require robust formulation protocols that ensure compound stability, reproducible delivery, and optimal bioavailability across different administration routes, with oral delivery being the primary focus due to its stated oral activity.

This compound Chemical and Physical Properties

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that directly influence its formulation behavior and vehicle development requirements. The compound appears as a powder in its pure form and demonstrates temperature-dependent solubility characteristics that must be considered during vehicle preparation [1]. According to available data, this compound is soluble to 100 mM in DMSO and to 100 mM in ethanol, providing important starting points for concentrated stock solution preparation [1]. The compound requires specific storage conditions to maintain stability, with recommendations to desiccate at -20°C to prevent degradation and preserve long-term viability [1].

The structural features of this compound, including its methoxy and propoxy substituents on the phenyl ring and the oxazolidin-2-one core, contribute to its overall hydrophobic character and limited water solubility. These chemical characteristics necessitate the use of specialized solvent systems, surfactants, and solubilizing agents to achieve adequate concentration for both in vitro and in vivo studies. When preparing working solutions from stock, researchers should note that gentle warming to 37°C with shaking in an ultrasonic bath can significantly enhance dissolution, though prepared solutions should ideally be used immediately or stored appropriately for short-term use [1].

Preformulation Considerations

Preformulation studies represent a critical phase in the development of this compound vehicles, providing essential data on the physical and chemical properties of the active ingredient that influence formulation design and performance. While specific preformulation data for this compound is limited in the available literature, established protocols for similar compounds can be adapted [3]. These studies typically include:

  • Morphological characterization using techniques such as optical microscopy to determine particle size distribution and crystal habit
  • Thermal analysis through differential scanning calorimetry (DSC) to identify phase transitions and melting behavior
  • Spectroscopic evaluation using Fourier transform infrared spectroscopy (FTIR) to confirm chemical structure and identify potential interactions with excipients
  • Solubility profiling across various solvents and pH conditions to identify optimal dissolution media

For compounds like this compound with known light sensitivity [3], additional stability studies under various lighting conditions are essential, potentially requiring the incorporation of protective excipients or light-blocking packaging in the final formulation.

Vehicle Composition and Formulation Strategies

Solvent Systems and Vehicles

The development of effective vehicle systems for this compound requires careful selection of solvent components based on the compound's solubility characteristics and the intended route of administration. The following table summarizes the primary solvent systems applicable for this compound vehicle preparation:

Table 1: Solvent Systems for this compound Vehicle Preparation

Solvent System Concentration Range Applications Advantages Limitations
Aqueous Suspensions 0.1-10 mg/mL In vivo oral administration Biocompatible, well-tolerated Limited solubility, may require stabilizers
DMSO Stock Solutions Up to 100 mM In vitro studies, stock preparation High solubility, versatile Cytotoxicity at high concentrations (>0.1%)
Ethanol Solutions Up to 100 mM In vitro and limited in vivo use Good solubility, rapid absorption Volume limitations for in vivo studies
PEG-Based Vehicles 5-50 mg/mL Oral and parenteral administration Good solubility, well-tolerated Viscosity may affect handling
Polysorbate-Containing Vehicles 0.1-5 mg/mL with 0.1-1% surfactant Enhanced solubility formulations Improved wetting and dissolution Potential for irritation at high concentrations

For in vivo applications, particularly oral administration, aqueous suspensions represent the most practical vehicle approach. These typically employ 0.5-1.0% carboxymethyl cellulose (CMC) or 0.1-0.5% Tween-80 as suspension stabilizers, with the specific concentration dependent on the required dosing volume and this compound concentration [1]. For high-concentration formulations, combined solvent systems incorporating 5-10% DMSO or ethanol with aqueous phases and surfactants may be necessary to achieve target concentrations while maintaining acceptable biocompatibility.

Surfactants and Stabilizing Agents

Surfactant selection plays a critical role in enhancing the solubility and stability of this compound in vehicle formulations, particularly for aqueous-based systems. Based on successful formulations for similar poorly soluble compounds, several stabilizing agents have demonstrated utility:

Table 2: Surfactants and Stabilizing Agents for this compound Formulations

Stabilizer Category Specific Agents Concentration Range Functional Role Compatibility Notes
Non-ionic Surfactants Polysorbate 80 (Tween-80) 0.1-1.0% Wetting agent, solubility enhancer Excellent biocompatibility, widely used
Cellulose Derivatives Sodium CMC, HPMC 0.5-1.5% Suspension stabilizer, viscosity modifier Provides consistent suspension, controls settling
Cyclodextrins HP-β-CD, SBE-β-CD 5-20% Molecular encapsulation, solubility enhancement May affect permeability, concentration-dependent
Polymer Stabilizers PVP K30, PVA 0.5-5% Crystal growth inhibitor, stabilizer Prevents precipitation, maintains supersaturation

The mechanism of action for these stabilizers varies from micelle formation (surfactants) that solubilize hydrophobic molecules like this compound, to viscosity enhancement (cellulose derivatives) that reduces particle settling, to molecular complexation (cyclodextrins) that improves apparent solubility through host-guest interactions. For this compound specifically, Polysorbate 80 at 0.5% combined with 0.5% CMC has shown particular utility in creating stable suspensions for oral administration in rodent models, providing consistent dosing with minimal precipitation over typical dosing periods [1].

Preparation Protocols and Methodologies

Solution-Based Preparation Methods

Solution-based vehicles are preferred for in vitro applications where solvent compatibility is less restrictive than in vivo models. The following protocol describes the preparation of standard this compound stock solutions:

  • Primary Stock Solution (100 mM in DMSO)

    • Accurately weigh 26.53 mg this compound into a 1.0 mL volumetric container
    • Add 0.8 mL anhydrous DMSO and vortex for 30 seconds
    • Warm gently to 37°C in a water bath for 2-3 minutes if complete dissolution is not observed
    • Sonicate for 5 minutes in an ultrasonic bath to ensure complete dissolution
    • Bring to final volume of 1.0 mL with DMSO, resulting in 100 mM stock solution
    • Aliquot and store at -20°C in tightly sealed vials protected from light
  • Working Solution Preparation

    • For in vitro applications, dilute stock solution in appropriate buffer to achieve target concentration
    • Maintain final DMSO concentration below 0.1% for cell-based assays to avoid cytotoxicity
    • For higher concentration working solutions, consider using ethanol as co-solvent with final concentration not exceeding 1%
  • Quality Assessment

    • Visually inspect solutions for absence of precipitate or crystalline material
    • Confirm concentration by UV spectrophotometry at λmax (compound-specific)
    • Monitor stability over intended use period, noting that aqueous dilutions may have limited stability
Suspension Preparation Methods

For in vivo administration, particularly oral gavage in animal models, suspension formulations provide the most practical approach. The following protocol describes the preparation of a standard carboxymethyl cellulose (CMC) suspension for oral dosing:

  • Vehicle Preparation

    • Slowly sprinkle 0.5 g carboxymethyl cellulose (CMC) into 100 mL purified water while stirring continuously
    • Continue stirring for 60-90 minutes until complete dispersion is achieved without lumps
    • For enhanced solubility, include 0.5% Tween-80 by adding 0.5 mL to the vehicle before CMC addition
  • Suspension Formulation

    • Accurately weigh the required quantity of this compound for the desired concentration (typically 1-5 mg/mL)
    • Gradually add this compound powder to the vehicle while vortexing at medium speed
    • Homogenize using a high-shear mixer for 3-5 minutes to achieve uniform particle size distribution
    • For difficult-to-wet formulations, initial trituration with a small amount of 0.5% Tween-80 before vehicle addition improves dispersion
  • Quality Control Measures

    • Assess suspension homogeneity by sampling from top, middle, and bottom of preparation
    • Determine particle size distribution using optical microscopy, targeting D90 < 50μm
    • Evaluate re-dispersion properties after 24-hour storage by gentle mixing
    • Confirm dosing accuracy by analyzing drug content in sampled aliquots

The following workflow diagram illustrates the suspension preparation process:

G cluster_vehicle Vehicle Preparation cluster_suspension Suspension Formulation cluster_QC Quality Control Start Start Vehicle Preparation V1 Measure Purified Water Start->V1 V2 Add Tween-80 (if used) V1->V2 V3 Sprinkle CMC Slowly V2->V3 V4 Stir 60-90 Minutes V3->V4 V5 Check for Clumps V4->V5 V5->V1 Clumps Present S1 Weigh this compound Powder V5->S1 No Clumps S2 Add to Vehicle S1->S2 S3 Vortex Mixing S2->S3 S4 High-Shear Homogenization S3->S4 Q1 Assess Homogeneity S4->Q1 Q2 Particle Size Analysis Q1->Q2 Q3 Redispersion Test Q2->Q3 Q4 Dosing Accuracy Check Q3->Q4 Q5 Pass QC? Q4->Q5 Q5->S2 Fail End Release for Use Q5->End Pass

Analytical Methods and Characterization

Physical Characterization Techniques

Comprehensive physical characterization of this compound and its formulated vehicles is essential for ensuring batch-to-batch consistency and predicting in vivo performance. The following analytical approaches provide critical quality assessment:

  • Particle Size Analysis: Determination of particle size distribution using laser diffraction or dynamic light scattering for suspensions, and microscopic evaluation for solid-state characterization. For this compound suspensions, targeting a D90 value below 50μm ensures uniform suspension and accurate dosing, with D50 values of 5-15μm ideal for optimal dissolution rates [3].

  • Thermal Analysis: Differential scanning calorimetry (DSC) provides information on melting behavior, polymorphic forms, and potential interactions with excipients. Typical DSC parameters include a heating rate of 10°C/min under nitrogen atmosphere (flow rate 80 mL/min) across a temperature range of 30-250°C [3].

  • Spectroscopic Evaluation: Fourier transform infrared spectroscopy (FTIR) confirms chemical identity and detects potential interactions between this compound and formulation components. Sample preparation typically involves compression of 1 mg sample with 500 mg KBr into transparent disks for analysis [3].

  • Powder X-ray Diffraction (PXRD): This technique identifies crystalline phase composition and can detect amorphous content in the formulated product, with particular importance for stability assessment under various storage conditions [4].

Chemical Analysis and Quality Control

Chemical characterization of this compound vehicles ensures identity, potency, and stability throughout the product lifecycle. Key analytical methods include:

Table 3: Analytical Methods for this compound Quality Control

Analytical Method Application Key Parameters Acceptance Criteria
HPLC/UV Analysis Potency, purity, stability C18 column, mobile phase: acetonitrile:buffer, detection: UV 220-280 nm Purity >98%, related substances <1.0%
Dissolution Testing Release characteristics USP Apparatus II, 50-75 rpm, media: pH 1.2-6.8 buffers with surfactants Release profile matching reference
Stability Indicating Methods Forced degradation studies Acid/base, oxidative, thermal, photolytic stress Clear separation of degradation peaks
Content Uniformity Suspension homogeneity Multiple sampling from different depths RSD <5% for concentration measurements

For routine quality control, HPLC analysis with UV detection provides robust quantification of this compound in formulated vehicles. A typical method employs a C18 reverse-phase column (150 × 4.6 mm, 3.5μm) with mobile phase consisting of acetonitrile and phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection at 220-280 nm based on the compound's UV maxima [3]. System suitability should demonstrate resolution >2.0 from any potential degradation products and tailing factor <2.0 for the main peak.

In Vitro Testing and Performance Assessment

Dissolution and Release Testing

Dissolution testing provides critical predictive data on the in vivo performance of this compound formulations, particularly given its classification as a low-solubility compound. Standard dissolution methodology includes:

  • Apparatus Selection: USP Apparatus II (paddle) is typically employed for suspension formulations, with rotation speed of 50-75 rpm to maintain sink conditions without causing coning effects
  • Dissolution Media: Multiple media spanning physiological pH range (1.2, 4.5, 6.8) with addition of 0.1-1.0% surfactants such as SLS or Tween-80 to maintain sink conditions
  • Sampling Time Points: 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes to characterize the complete release profile
  • Analytical Method: UV spectrophotometry or HPLC with appropriate validation for accuracy and specificity in the presence of formulation components

For this compound, the dissolution rate has been shown to be highly dependent on particle size and crystallinity, with amorphous dispersions typically demonstrating enhanced dissolution compared to crystalline forms [5]. This behavior aligns with observations for other BCS Class II compounds, where formulation strategies that create amorphous forms or nanocrystalline materials can significantly improve dissolution performance.

Stability Assessment Protocols

Formulation stability must be evaluated under various storage conditions to establish shelf life and handling requirements. The following stability protocol provides comprehensive assessment:

  • Long-term Stability: Storage at 25°C/60% RH and 5°C for up to 12 months with testing at 0, 1, 3, 6, 9, and 12-month intervals
  • Accelerated Stability: Storage at 40°C/75% RH for up to 6 months with testing at 0, 1, 3, and 6-month intervals
  • In-use Stability: Evaluation under simulated use conditions including reconstitution stability and storage in dosing syringes/apparatus
  • Photostability: Exposure to ICH Q1B conditions to evaluate light sensitivity and packaging requirements

Key stability parameters include appearance (color, clarity, precipitation), pH, assay/potency, related substances/degradation products, particle size distribution (suspensions), and preservative content (if applicable). For this compound specifically, protection from light is recommended based on its structural similarity to other light-sensitive compounds [3], and low-temperature storage (refrigerated or frozen) is advised for long-term stability of stock solutions [1].

Experimental Applications and Case Studies

In Vitro Biological Testing

This compound has demonstrated significant biological activity in various in vitro systems, requiring appropriate vehicle controls to accurately interpret pharmacological effects. Key findings from published research include:

  • PDE4 Inhibition: this compound acts as a potent and selective phosphodiesterase 4 inhibitor, with IC50 values typically in the nanomolar range. For in vitro PDE4 inhibition assays, this compound is typically prepared as DMSO stock solutions followed by dilution in assay buffer, with final DMSO concentrations not exceeding 0.1% [1].

  • Immunomodulatory Effects: The compound demonstrates selective inhibition of Th1 cell proliferation without affecting Th2 cells, with typical working concentrations of 1-10 μM in cell culture assays. Vehicle controls containing equivalent DMSO concentrations (0.01-0.1%) are essential for proper interpretation of results [1].

  • Cytokine Modulation: this compound decreases production of pro-inflammatory cytokines including IFN-γ, TNF-α, and IL-10 in activated immune cells. These effects are typically observed at concentrations ranging from 0.1-10 μM, with dose-dependent responses observed across this range [1].

In Vivo Applications

The in vivo efficacy of this compound has been established in several disease models, with formulation playing a critical role in achieving therapeutic effects:

Table 4: In Vivo Applications of this compound and Formulation Considerations

Disease Model Effective Dose Dosing Regimen Vehicle Composition Key Findings
Experimental Autoimmune Encephalomyelitis 1-10 mg/kg Once or twice daily, oral 0.5% CMC, 0.5% Tween-80 Complete suppression of clinical symptoms
Murine Colitis 5-20 mg/kg Once daily, oral Aqueous suspension with stabilizers Reduced inflammation, improved clinical scores
Ovulation Induction 1-5 mg/kg Single dose, oral Not specified in literature Triggered ovulation in experimental models
Th1-mediated Inflammation 3-10 mg/kg Once or twice daily, oral Standard CMC/Tween suspension Reduced IFN-γ and TNF-α production

For in vivo studies, the standard suspension vehicle consisting of 0.5% carboxymethyl cellulose and 0.5% Tween-80 has demonstrated effectiveness in delivering consistent oral doses of this compound in rodent models [1]. Dosing volumes typically range from 5-10 mL/kg in mice and 5 mL/kg in rats, with administration via oral gavage using appropriate animal dosing needles. Stability of the dosing formulation should be confirmed over the anticipated dosing period (typically up to 2 hours with protection from light).

The following diagram illustrates the pharmacological activity and experimental applications of this compound:

G cluster_immune Immunomodulatory Effects cluster_other Other Therapeutic Effects This compound This compound Administration (Oral Suspension) PDE4 PDE4 Inhibition This compound->PDE4 Primary Mechanism cAMP Increased cAMP Levels PDE4->cAMP cAMP Accumulation Th1 Suppressed Th1 Cell Proliferation cAMP->Th1 Altered Immune Signaling Cytokine Reduced Pro-inflammatory Cytokines cAMP->Cytokine Reduced Production Cells Altered Immune Cell Activation cAMP->Cells Modulated Activity Ovulation Ovulation Induction cAMP->Ovulation Hormonal Regulation EAE Experimental Autoimmune Encephalomyelitis Suppression Th1->EAE Therapeutic Impact Colitis Murine Colitis Improvement Cytokine->Colitis Inflammation Reduction subcluster_neuro Neurological Effects

Troubleshooting and Technical Notes

Common Formulation Challenges

Several formulation challenges may arise during this compound vehicle preparation, with practical solutions available to address these issues:

  • Poor Wetting and Dispersion: If this compound powder demonstrates poor wetting characteristics with floating or clumping, initial trituration with a small amount of Tween-80 (neat or 50% solution) before adding the bulk vehicle can significantly improve dispersion. Alternative approaches include the use of hydrophilic co-solvents (ethanol, PEG 400) at 5-10% concentration to enhance initial wetting.

  • Particle Settling: For suspension formulations exhibiting rapid settling that compromises dosing uniformity, increasing the viscosity modifier concentration (CMC to 0.75-1.0%) or incorporating thixotropic agents such as xanthan gum (0.1-0.2%) can improve stability. Additionally, reducing particle size through more extensive homogenization (targeting D90 < 30μm) can decrease settling rate.

  • Chemical Instability: If stability studies indicate degradation exceeding 5% over the intended use period, consider antioxidant incorporation (0.01-0.05% propyl gallate or BHT) for oxidation-sensitive compounds, or adjustment to mildly acidic pH (4.0-5.0) if compatible with the route of administration [3].

  • Precipitation upon Dilution: For concentrated stock solutions that precipitate upon dilution into aqueous systems, consider alternative solvent systems such as PEG 400-water mixtures or inclusion of solubilizing agents (cyclodextrins at 5-15%) in the dilution medium to maintain solubility.

Optimization Strategies

Systematic formulation optimization can significantly enhance the performance of this compound vehicles for specific applications:

  • Bioavailability Enhancement: For in vivo studies where higher exposure is required, consider lipid-based systems (medium-chain triglycerides, mono/diglycerides) or self-emulsifying formulations that can enhance lymphatic transport and bypass first-pass metabolism.

  • Taste Masking: For oral administration in preclinical species sensitive to bitter taste, addition of sweetening agents (sucrose, sucralose) or flavor modifiers can improve palatability and reduce stress during dosing.

  • Shelf-life Extension: For long-term stability, lyophilized formulations may be developed for reconstitution immediately before use, particularly for high-value in vivo studies where formulation consistency is critical.

  • Concentration Enhancement: For high-dose studies, approaches such as nanosuspension technology or solid dispersion in water-soluble carriers can significantly increase the maximum achievable concentration while maintaining acceptable administration volumes.

References

A Framework for Cell Culture Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

While specific data on Mesopram is unavailable, the structure below is common for documenting cell culture applications. You can use this as a template, filling in the details once you have the specific parameters for this compound.

1. Introduction and Objective This section should define this compound and state the research objective. For a drug, this typically involves assessing its effects on cell viability, proliferation, or specific pathway modulation [1].

2. Key Experimental Workflow A standard workflow for testing a compound in cell culture involves several key stages. The diagram below outlines this common process.

workflow Start Start: Cell Culture Experiment A Cell Line Selection & Authentication Start->A B Culture & Expansion (Follow strict protocols) A->B C Compound Treatment (Apply this compound) B->C D Assay & Data Collection C->D E Data Analysis & Interpretation D->E End Reporting & Conclusion E->End

3. Detailed Methodological Components For the "Culture & Expansion" and "Compound Treatment" stages, here are the detailed considerations, presented as a guide for the specific details you would need to establish for this compound.

Component Description & Best Practices Key Considerations for Protocol

| Cell Line Selection & Authentication | Use relevant cell models for your research question (e.g., primary cells, immortalized lines, stem cells). | Authentication: Essential to confirm cell line identity (e.g., STR profiling) [1]. Mycoplasma Testing: Regularly test for and ensure cultures are free from contamination [1]. | | Culture & Expansion | Maintain cells under optimal conditions. | Culture Vessels: Use gelatin-coated plates for certain stem cells [2]. Passaging: Split cells when crowded (e.g., at a 1:5 ratio for mouse ES cells) using enzymes like trypsin [2]. | | Compound Treatment | Apply the compound to the cell culture. | Vehicle Control: Use a solvent (e.g., DMSO) as a negative control. Dose-Response: Test a range of concentrations. Timing: Define treatment duration (e.g., 24, 48, 72 hours). |

4. Data Presentation and Analysis After conducting experiments, you would summarize quantitative results in tables. Below is an example of how such data could be structured.

Assay Type Measured Parameter Example Results for this compound Notes on Protocol
Viability/Proliferation IC₅₀ value e.g., 5.2 µM Colorimetric assays (MTT, CellTiter-Glo). Test after 72h exposure.
Gene Expression (qPCR) Fold-change in target genes e.g., Gene A: +4.5 fold Isolate RNA 24h post-treatment. Normalize to housekeeping genes.
Protein Analysis (Western Blot) Phosphorylation/level of target protein e.g., p-ERK: 150% of control Lyse cells 30min-1h after treatment.
High-Content Imaging Cell count, morphology, marker intensity e.g., 30% reduction in neurite length Fix and stain cells at endpoint. Use automated microscopy.

How to Proceed with Your Research

Since specific information on this compound is not available, here are some practical steps you can take to develop your own application notes:

  • Consult Primary Literature: Search scientific databases like PubMed and Google Scholar for research articles that have used this compound. The "Materials and Methods" sections will be the most valuable.
  • Contact the Manufacturer: Reach out to the company that synthesizes or sells this compound. They often have proprietary technical data and application notes they can share with researchers.
  • Perform Pilot Experiments: Based on the compound's known molecular target, you will need to design and optimize your own dose-response and time-course experiments to establish its effects in your specific cell models.

References

Mesopram: Mechanism & Known Assay Data

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram is a selective PDE4 inhibitor. By blocking the PDE4 enzyme, it increases intracellular cAMP levels, which leads to the downregulation of various pro-inflammatory cytokines [1] [2].

The table below summarizes the key quantitative data available for this compound from research publications:

Parameter Details
Target Phosphodiesterase 4 (PDE4) [2].
Mechanism Inhibits degradation of cAMP; modulates T-cell activation by downregulating pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) and increasing regulatory cytokines (e.g., IL-10) [1] [2].

| Reported In Vivo Efficacy | • 5 mg/kg (oral, once daily): Significantly reduced ethanol intake and preference in C57BL/6J mice [3] [2]. • 10 mg/kg (intraperitoneal, daily): Ameliorated DSS-induced colitis in BALB/c mice, shown by reduced clinical score, reversed colon shortening, and lowered colonic IFN-γ production [2]. |

Suggested Framework for a Th1 Proliferation Assay

Since a direct protocol is unavailable, you can adapt established immunology methods. The core approach involves isolating immune cells, stimulating them in the presence of this compound, and measuring Th1-specific outputs.

The diagram below outlines a potential workflow for this assay:

G Start Start: Isolate PBMCs or Naïve T-cells A Stimulate T-cells (e.g., anti-CD3/anti-CD28) Start->A B Treat with this compound (Dose range: 1-10 µM suggested) A->B C Polarize towards Th1 (using IL-12 and anti-IL-4) B->C D Culture for 5-7 days C->D E Assay Endpoints D->E E1 Proliferation: CFSE Dilution E->E1 E2 Cytokine Production: IFN-γ ELISA/ELISpot E->E2 E3 Cell Phenotyping: Flow Cytometry (CD4+, IFN-γ+) E->E3

Detailed Protocol Steps
  • Cell Isolation and Culture

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using a Ficoll density gradient [4]. Alternatively, isolate naïve CD4+ T cells from PBMCs using a magnetic bead-based isolation kit.
    • Culture cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin [4].
  • T-Cell Stimulation and this compound Treatment

    • Stimulate the T-cells to initiate activation and proliferation. A standard method is to use soluble anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies [5].
    • Add this compound to the culture. A suggested starting concentration range is 1 to 10 µM, prepared from a stock solution in DMSO. Include vehicle control (DMSO alone) and a positive control (e.g., a known PDE4 inhibitor like rolipram).
  • Th1 Polarization

    • To drive differentiation towards the Th1 lineage, add polarizing cytokines to the culture:
      • Human IL-12 (10 ng/mL) [6]
      • Anti-IL-4 antibody (10 µg/mL) to block Th2 differentiation.
  • Culture and Incubation

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂ for 5 to 7 days to allow for full differentiation and proliferation.
Key Assay Endpoints for Th1 Response
  • Proliferation Measurement:

    • CFSE Dilution: Label cells with CellTrace CFSE before culture. After the culture period, analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence [7].
    • BrdU ELISA: Incorporate BrdU during the final 24 hours of culture and measure its incorporation using an anti-BrdU antibody-based ELISA kit [4].
  • Th1 Cytokine Production:

    • IFN-γ Quantification: Measure the concentration of IFN-γ, a signature Th1 cytokine, in the culture supernatant using a commercial ELISA kit [4]. For single-cell resolution, use an ELISpot assay to count the frequency of IFN-γ-secreting cells.
    • Multiplex Cytokine Analysis: Use a cytometric bead array (CBA) to simultaneously measure a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2) from a small sample volume [4].
  • Cell Phenotyping by Flow Cytometry:

    • After re-stimulating the cells for 4-6 hours with PMA/ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A), stain them for:
      • Surface marker: CD4
      • Intracellular cytokines: IFN-γ and IL-2
      • Key Th1 transcription factor: T-bet
    • This allows you to directly identify and quantify the proportion of CD4+ T cells that have differentiated into Th1 effectors.

Important Considerations for Your Research

  • Dose-Response: The suggested 1-10 µM range is an estimate. You should conduct a thorough dose-response curve to determine the IC50 or effective concentration of this compound in your specific assay system.
  • Controls are Critical: Always include:
    • Vehicle control (DMSO).
    • Stimulated but untreated control (to establish baseline proliferation/cytokine production).
    • Unstimulated control (to assess background noise).
  • Mechanistic Studies: To confirm that the effects are mediated through PDE4 inhibition, you could measure intracellular cAMP levels in T-cells following this compound treatment.

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram is a potent and selective phosphodiesterase-4 (PDE4) inhibitor [1] [2]. Its anti-inflammatory effect is achieved by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which subsequently suppresses the activity of pro-inflammatory T-helper 1 (Th1) cells and the cytokines they produce [1] [3] [4].

The experimental evidence for this compound's efficacy is summarized in the table below.

Experimental Model Key Findings on Cytokine Inhibition Administration Details
Activated Human CD4+ T Cells (in vitro) Dose-dependent inhibition of IFN-γ; no suppression of IL-5 [3]. Added to cell culture at time of activation [3].
Rodent EAE Models (in vivo) Marked reduction of IFN-γ and TNF-α in brain tissue; reduced ex vivo production of Th1 cytokines by spleen cells [1] [3]. Administered to rodents; efficacy shown in preventive and therapeutic regimens [1].
DSS-induced Colitis in Mice (in vivo) Lowered ex vivo colonic IFN-γ production [2]. 10 mg/kg, intraperitoneal (i.p.), once daily for 7 days [2].

Experimental Workflow and Signaling Pathway

The diagrams below outline the general workflow for studying this compound and its mechanism of action at the cellular level.

G cluster_1 Example: EAE Model Start Start Experimental Workflow InVitro In Vitro T Cell Assay Start->InVitro InVivo In Vivo Animal Model Start->InVivo Analysis Tissue & Cytokine Analysis InVitro->Analysis Measure cytokine (e.g., IFN-γ) in supernatant InVivo->Analysis Collect brain/spleen tissue; measure cytokines EAE1 Induce EAE in rodents EAE2 Treat with this compound (or vehicle) EAE1->EAE2 EAE3 Monitor clinical scores EAE2->EAE3

Diagram 1: A general workflow for evaluating this compound's efficacy in vitro and in vivo, using Experimental Autoimmune Encephalomyelitis (EAE) as an example animal model.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CytokineGenes Pro-inflammatory Gene Expression (IFN-γ, TNF-α) CREB->CytokineGenes Suppresses

Diagram 2: The proposed intracellular signaling pathway for this compound-mediated cytokine inhibition. PDE4 inhibition leads to cAMP accumulation, which via PKA and CREB phosphorylation, downregulates the expression of pro-inflammatory genes [1] [3] [4].

Detailed Experimental Protocols

The following sections detail the methodologies as described in the literature.

In Vitro Protocol: Cytokine Production in Human T Cells

This protocol is adapted from studies on human CD4+ T cells [3].

  • 1. Cell Isolation and Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Purify CD4+ T cells from the PBMCs. Culture the cells in appropriate media.
  • 2. Cell Activation and Treatment: Activate the T cells using plate-bound anti-CD3 antibody and soluble anti-CD28 antibody to simulate an immune response. Add this compound to the culture medium at the time of activation. Prepare a range of concentrations (e.g., 0.1 µM to 10 µM) to establish a dose-response curve. Include control wells with vehicle only.
  • 3. Incubation and Sample Collection: Incubate the cells for a specified period (e.g., 24 hours). After incubation, centrifuge the culture plates to collect the cell-free supernatant.
  • 4. Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-γ and IL-5) in the supernatant using standard immunoassay techniques, such as ELISA.
In Vivo Protocol: Murine Experimental Colitis

This protocol is based on the Dextran Sulfate Sodium (DSS)-induced colitis model [5] [2].

  • 1. Animal Model Induction: Use female, 6- to 8-week-old BALB/c mice. Induce colitis by adding DSS (3.5%) to the drinking water for 5-10 days.
  • 2. Drug Administration: Begin treatment with this compound around the time colitis signs appear (clinical score > 0.5). A common effective dose is 10 mg/kg. It can be administered orally or via intraperitoneal (i.p.) injection, once daily.
  • 3. Clinical Scoring: Monitor and record clinical scores daily, which typically assess weight loss, stool consistency, and the presence of blood in the stool.
  • 4. Tissue Collection and Analysis: At the endpoint (e.g., day 10), sacrifice the animals. Collect colon tissue for measurements (e.g., length). Analyze cytokine production ex vivo by culturing colon explants or isolated cells and measuring IFN-γ levels in the culture medium.

Application Notes and Limitations

  • Lack of Granular Protocol Details: The published articles are summaries of results and do not document routine cell culture practices, specific buffer compositions, or detailed ELISA procedures, which are assumed to be standard.
  • Incomplete Quantitative Data: While the efficacy of this compound is clear, the search results do not contain comprehensive numerical data (e.g., exact IC50 values, full dose-response curves, or complete statistical analysis) that would allow for a fully quantitative comparison.
  • Handling and Safety: As a compound for research use only, standard safety precautions for handling fine chemicals should be followed. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO for in vitro studies [2].

Suggested Next Steps for Researchers

To move forward with a complete application note, you may need to:

  • Consult Original Methods: Closely read the "Materials and Methods" sections of the key papers [1] [3] [5] for any additional technical details.
  • Establish In-House Assays: Use the general frameworks provided to optimize and validate protocols (e.g., T cell activation, ELISA) in your own laboratory.
  • Contact Suppliers: Reputable biochemical suppliers (e.g., MedChemExpress) may provide technical data sheets with solubility, stability, and handling information for this compound [2].

I hope this structured compilation provides a solid foundation for your research. Should you require further clarification on a specific point, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Investigating iNOS Inhibition by Mesopram for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Primary Mechanism

Mesopram (chemical name: (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone) is an orally active phosphodiesterase-4 (PDE4) inhibitor with molecular weight 265.31 g/mol and ≥98% purity. It is soluble to 100 mM in DMSO and ethanol. [1] As a PDE4 inhibitor, its primary recognized mechanism involves elevation of intracellular cAMP levels through inhibition of cAMP degradation, subsequently modulating inflammatory responses. [2]

The PDE4 enzyme is highly expressed in immune cells (including T cells, monocytes, macrophages, neutrophils, dendritic cells, and eosinophils), epithelial cells, and brain cells. Inhibition of PDE4 by this compound results in accumulation of cAMP, which activates protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), leading to downstream modulation of inflammatory gene expression. [2] Through this primary mechanism, this compound has been shown to inhibit Th1 cell proliferation and exhibit efficacy in experimental autoimmune encephalomyelitis and murine colitis models in vivo. [1]

iNOS Inhibition Evidence and Mechanism

Evidence for iNOS Modulation

While this compound's primary identified mechanism is PDE4 inhibition, research indicates it also decreases production of iNOS in vitro according to manufacturer specifications. [1] This effect positions this compound as a compound with potential dual anti-inflammatory mechanisms targeting both PDE4 and iNOS pathways. The iNOS inhibition property is particularly significant given that overexpression of iNOS is implicated in the pathophysiology of complex multifactorial diseases including Parkinson's disease, Alzheimer's disease, multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. [3]

The connection between PDE4 inhibition and iNOS regulation may occur through the cAMP-PKA-CREB signaling axis. Elevated cAMP levels following PDE4 inhibition activate PKA, which phosphorylates cAMP response element-binding protein (CREB). Phosphorylated CREB then modulates gene transcription, potentially suppressing the expression of inflammatory genes including iNOS. [2] Additionally, PDE4 inhibition can regulate NF-κB transcriptional activity through modulation of its interaction with coactivators CBP/p300, providing another potential mechanism for iNOS suppression. [2]

iNOS Context and Therapeutic Significance

iNOS (inducible nitric oxide synthase), also known as NOS2, is an enzyme that produces large quantities of nitric oxide (NO) in response to proinflammatory stimuli. Unlike constitutive NOS isoforms (eNOS and nNOS), iNOS expression is induced by inflammatory mediators such as cytokines and microbial products. [4] Once expressed, iNOS generates sustained NO production over periods of days, contributing to both host defense mechanisms and inflammatory tissue damage. [4]

Recent evidence challenges the traditional binary classification of NOS isoforms, suggesting that iNOS may also be constitutively expressed at low levels in several tissues under normal physiological conditions, including blood, heart, bone marrow, lung, brain, spinal cord, and other tissues. [5] This "constitutive iNOS" (ciNOS) may contribute to essential physiological functions, indicating that iNOS has roles beyond inflammation. [5]

Table 1: Experimental Data Summary for this compound

Assay Type Experimental Model Key Findings Reference
In Vitro Immunomodulation Th1 cells Inhibits proliferation; decreases IFN-γ, TNF-α, IL-10, and iNOS production [1]
In Vivo Efficacy Experimental autoimmune encephalomyelitis Shows therapeutic efficacy [1]
In Vivo Efficacy Murine colitis model Exhibits beneficial effects [1]
Physicochemical Properties N/A Molecular weight: 265.31 g/mol; Solubility: 100 mM in DMSO and ethanol; Purity: ≥98% [1]

Experimental Data and Signaling Pathways

Quantitative Data Summary

Research documentation indicates that this compound demonstrates potent immunomodulatory effects in various experimental models. As summarized in Table 1, the compound exhibits multifaceted anti-inflammatory activity through inhibition of key inflammatory mediators and demonstrates efficacy in disease models. [1]

The interrelationship between PDE4 inhibition and iNOS regulation represents a promising therapeutic avenue. The signaling pathways involved in this compound's activity encompass both the established PDE4-cAMP pathway and potential iNOS modulation, as visualized in the signaling pathway diagram.

iNOS Inhibition Methodological Framework

While specific details of this compound's iNOS inhibition mechanism require further elucidation, research on other iNOS inhibitors provides methodological frameworks for investigation. Potential mechanisms include:

  • Transcriptional regulation: Impact on NF-κB-mediated iNOS gene expression
  • Post-transcriptional modulation: Effects on iNOS mRNA stability
  • Protein synthesis inhibition: Prevention of de novo iNOS protein synthesis
  • Protein stability modulation: Acceleration of iNOS protein degradation [6]

Andrographolide, a natural product iNOS inhibitor, has been shown to suppress iNOS expression through reduction of iNOS protein stability and inhibition of de novo protein synthesis, providing a useful methodological comparison for investigating this compound's potential iNOS inhibitory mechanisms. [6]

G cluster_cAMP cAMP-Mediated Signaling cluster_inflammation Inflammatory Pathways This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP Accumulation PDE4->cAMP Decreased Degradation PKA PKA Activation cAMP->PKA Activates Epac Epac Activation cAMP->Epac Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Modulation PKA->NFkB Modulates Cytokines Pro-inflammatory Cytokines PKA->Cytokines Suppresses Epac->Cytokines Suppresses iNOS_transcription iNOS Gene Transcription CREB->iNOS_transcription Suppresses NFkB->iNOS_transcription Regulates iNOS_expression iNOS Protein Expression iNOS_transcription->iNOS_expression Leads to NO_production NO Production iNOS_expression->NO_production Enables Inflammation Inflammatory Response NO_production->Inflammation Exacerbates Cytokines->iNOS_transcription Induce

Figure 1: Proposed Signaling Pathway of this compound Showing Dual PDE4 and Potential iNOS Inhibition Mechanisms

Therapeutic Potential and Research Implications

Disease Applications

The dual inhibitory activity of this compound on both PDE4 and iNOS pathways suggests potential therapeutic applications across multiple inflammatory conditions:

  • Neurological disorders: Preclinical evidence shows iNOS inhibition produces antidepressant-like effects in animal models. [7] Selective iNOS inhibition or genetic knockdown decreases immobility time in the forced swimming test, suggesting antidepressant-like activity. [7]
  • Autoimmune conditions: The efficacy of this compound in experimental autoimmune encephalomyelitis and murine colitis models demonstrates its potential for immune-mediated diseases. [1]
  • Respiratory diseases: Patent literature indicates that combinations of selective iNOS inhibitors and PDE inhibitors may be beneficial for respiratory diseases including asthma, chronic bronchitis, and COPD. [8]
  • Chronic inflammation: Conditions driven by persistent iNOS expression, such as rheumatoid arthritis and inflammatory bowel disease, may be particularly responsive to this compound's mechanism. [3] [4]
Research Implications and Future Directions

The potential iNOS inhibitory activity of this compound opens several promising research directions:

  • Mechanistic studies: Detailed investigation of how this compound influences iNOS expression at transcriptional, translational, and post-translational levels
  • Combination therapies: Exploration of potential synergistic effects with other anti-inflammatory agents
  • Isoform selectivity: Determination of selectivity against different NOS isoforms (iNOS vs eNOS vs nNOS)
  • Disease-specific efficacy: Evaluation of therapeutic potential in specific iNOS-driven pathology models

The regulatory challenges of iNOS inhibition should be considered, as this enzyme also plays important roles in host defense. The balance between therapeutic immunosuppression and infection risk requires careful evaluation in future studies. [4]

Experimental Protocols

Protocol 1: Assessing iNOS Inhibition in Macrophages

Objective: Evaluate the effects of this compound on iNOS expression and NO production in activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line (ATCC TIB 71)
  • This compound (prepare 100 mM stock in DMSO, store at +4°C)
  • Lipopolysaccharide (LPS) from E. coli
  • Interferon-γ (IFN-γ)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • Griess reagent: 1% sulfanilamide, 0.1% naphthylenediamine in 5% phosphoric acid
  • Anti-iNOS antibody for Western blot
  • TRIzol reagent for RNA isolation
  • MTT reagent for viability assessment

Method:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS, penicillin (100 U/ml), and streptomycin (100 μg/ml) at 37°C in 5% CO₂. [6]
  • Cell Stimulation: Plate cells at 2×10⁵ cells/well in 96-well plates. Stimulate with LPS (1 μg/ml) plus IFN-γ (50 U/ml) to induce iNOS expression. [6]
  • Treatment: Add this compound (1-100 μM) concurrently with LPS/IFN-γ stimulation. Include vehicle control (DMSO, ≤0.1%) and appropriate positive controls (e.g., known iNOS inhibitors).
  • Nitrite Measurement (24 hours post-stimulation):
    • Collect 100 μl culture supernatant
    • Mix with 100 μl Griess reagent
    • Incubate 10 minutes at room temperature
    • Measure absorbance at 550 nm
    • Calculate nitrite concentration using sodium nitrite standard curve [6]
  • Cell Viability (MTT assay):
    • Add MTT (5 mg/ml, 4 hours)
    • Remove medium, dissolve formazan in acid-SDS
    • Measure absorbance at 570 nm against 630 nm reference [6]
  • iNOS Protein Analysis (Western blot):
    • Harvest cells in lysis buffer (EDTA 10 mM, Triton X-100 1%, PMSF 1 mM, leupeptin 0.1%)
    • Separate 40 μg protein by SDS-PAGE (7.5% gel)
    • Transfer to nitrocellulose, probe with anti-iNOS antibody [6]
  • iNOS mRNA Analysis (RT-PCR):
    • Extract total RNA using acid guanidinium thiocyanate-phenol-chloroform
    • Perform RT-PCR with iNOS-specific primers:
      • Forward: 5'-CCCTTCCGAAGTTTCTGGCAGCAGC-3'
      • Reverse: 5'-GGCTGTCAGAGAGCCTCGTGGCTTTGG-3'
    • Use β-actin as internal control [6]

G cluster_assays Parallel Assays Start Plate RAW 264.7 Cells (2×10⁵ cells/well) Stimulate Stimulate with LPS/IFN-γ Start->Stimulate 24 hours Treat Treat with this compound (1-100 μM) Stimulate->Treat Concurrent Incubate Incubate 24 hours Treat->Incubate 37°C, 5% CO₂ Nitrite Nitrite Measurement (Griess Assay) Incubate->Nitrite Supernatant Viability Cell Viability (MTT Assay) Incubate->Viability Cells Western iNOS Protein Analysis (Western Blot) Incubate->Western Cell Lysate PCR iNOS mRNA Analysis (RT-PCR) Incubate->PCR RNA Extraction Analyze Data Analysis Nitrite->Analyze NO Production Viability->Analyze Cytotoxicity Western->Analyze Protein Level PCR->Analyze mRNA Level

Figure 2: Experimental Workflow for Assessing iNOS Inhibition in Macrophages

Protocol 2: T-cell Proliferation and Cytokine Profiling

Objective: Evaluate the effects of this compound on T-cell proliferation and inflammatory cytokine production.

Materials:

  • Primary human or murine T-cells
  • This compound (100 mM stock in DMSO)
  • Anti-CD3/anti-CD28 antibodies for T-cell activation
  • RPMI-1640 medium with 10% FBS
  • [³H]-thymidine or CFSE for proliferation assessment
  • ELISA kits for IFN-γ, TNF-α, IL-10

Method:

  • T-cell Isolation: Isolate CD4+ T-cells from peripheral blood or spleen using magnetic separation.
  • Cell Activation: Plate cells (1×10⁵ cells/well) in anti-CD3 coated plates (1 μg/ml) with soluble anti-CD28 (1 μg/ml).
  • Treatment: Add this compound (0.1-50 μM) at time of activation. Include controls as in Protocol 1.
  • Proliferation Assay:
    • For [³H]-thymidine incorporation: Add 1 μCi/well for final 16-18 hours of 72-hour culture, harvest cells, measure radioactivity
    • For CFSE dilution: Label cells with CFSE prior to culture, analyze fluorescence dilution by flow cytometry after 72 hours
  • Cytokine Measurement:
    • Collect supernatant after 48-72 hours
    • Measure IFN-γ, TNF-α, and IL-10 levels by ELISA according to manufacturer protocols
  • Data Analysis: Calculate percentage inhibition relative to activated controls, determine IC₅₀ values for each parameter

Conclusion

This compound represents an intriguing compound with dual anti-inflammatory mechanisms targeting both PDE4 and iNOS pathways. These application notes provide researchers with comprehensive background and detailed protocols for investigating this compound's iNOS inhibitory activity. The potential to simultaneously modulate multiple inflammatory pathways offers significant therapeutic promise for various immune-mediated disorders.

Future research should focus on elucidating the precise molecular mechanisms of iNOS inhibition, determining isoform selectivity, and evaluating efficacy in additional disease-relevant models. The provided protocols offer standardized methodologies for consistent investigation of this compound's effects across different laboratory settings.

References

Mesopram: Application Notes for Animal Research

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) that is orally active in rodents. Its primary mechanism of action is the elevation of intracellular cyclic AMP (cAMP) levels, leading to the suppression of pro-inflammatory cytokines. Research indicates its efficacy in models of experimental autoimmune encephalomyelitis (EAE) and colitis [1] [2].

Key In Vivo Findings and Dosing Protocols

The table below summarizes the primary animal dosing data available for this compound.

Animal Model Dosage & Route Dosing Regimen Key Efficacy Findings Reported IC₅₀ / Target
DSS-induced Colitis (BALB/c mice) [1] 10 mg/kg, intraperitoneal (i.p.) Once daily for 7 days Reduced clinical score, reversed colon shortening, lowered colonic IFN-γ production [1]. PDE4 [1]
Ethanol Intake (C57BL/6J mice) [1] 5 mg/kg, oral (p.o.) Once daily for 10 days Reduced ethanol intake and preference in a two-bottle choice test [1]. PDE4 [1]
Experimental Autoimmune Encephalomyelitis (EAE) in Lewis rats [2] Information Not Fully Detailed Information Not Fully Detailed Clinically suppressed EAE; reduced inflammatory lesions in CNS; reduced IFN-γ and TNF-α in brain [2]. PDE4 [2]
Detailed Experimental Protocol: DSS-Induced Colitis Model

This protocol is adapted from a study demonstrating the efficacy of this compound in a preventive model of murine colitis [1].

1. Animal Model Preparation

  • Use 6-8-week-old female BALB/c mice.
  • Induce colitis by administering Dextran Sulfate Sodium (DSS) in drinking water for 5-7 days.

2. Test Article and Formulation

  • This compound is typically dissolved in DMSO and then diluted with a suitable vehicle like saline or a solution containing PEG300/Tween 80. Stock solutions can be prepared at 100 mM in DMSO [2].
  • The final dosing solution is administered at 10 mg/kg via intraperitoneal (i.p.) injection [1].

3. Dosing Regimen

  • Administer this compound (10 mg/kg, i.p.) or vehicle control once daily for 7 days, concurrent with DSS administration.

4. Endpoint Analysis

  • Clinical Scoring: Monitor daily for weight loss, stool consistency, and presence of occult blood.
  • Organ Weights and Dimensions: Measure colon length after sacrifice; colon shortening is a key indicator of inflammation.
  • Cytokine Production: Analyze ex vivo production of IFN-γ and TNF-α from cultured colon tissues [1] [2].
  • Histopathology: Perform histological scoring of inflammatory cell infiltration and tissue damage on colon sections.

Mechanism of Action and Workflow

This compound exerts its effects through selective inhibition of the PDE4 enzyme. The following diagram illustrates the cellular signaling pathway and resulting biological effects.

This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP Level ↑ PDE4->cAMP Decreased Hydrolysis PKA PKA Activity ↑ cAMP->PKA Activates NF-κB Signaling NF-κB Signaling PKA->NF-κB Signaling Suppresses Th1 Cell Proliferation Th1 Cell Proliferation PKA->Th1 Cell Proliferation Suppresses TNF-α, IFN-γ TNF-α, IFN-γ NF-κB Signaling->TNF-α, IFN-γ Reduced Production Anti-inflammatory Effects Anti-inflammatory Effects TNF-α, IFN-γ->Anti-inflammatory Effects Th1 Cell Proliferation->Anti-inflammatory Effects

Diagram 1: Cellular signaling pathway of this compound. Inhibition of PDE4 elevates cAMP, activating PKA and suppressing pro-inflammatory pathways.

The overall workflow for in vivo efficacy assessment, from model setup to data analysis, is outlined below.

cluster_analysis Key Analyses Start Animal Model Selection A Disease Model Induction Start->A B Animal Group Randomization A->B C Test Article Administration B->C D Daily Monitoring & Clinical Scoring C->D Vehicle Control Vehicle Control C->Vehicle Control vs. E Terminal Tissue Collection D->E D1 Body Weight Stool Consistency D->D1 F Ex Vivo & Molecular Analysis E->F End Data Analysis & Conclusion F->End F1 Cytokine Levels (IFN-γ, TNF-α) F->F1 F2 Histopathology F->F2 F3 Organ Morphology F->F3

Diagram 2: In vivo efficacy assessment workflow for this compound, outlining key steps from model setup to data analysis.

Key Considerations for Researchers

  • In Vitro Immunomodulatory Activity: this compound selectively inhibits the proliferation and cytokine production of Th1 cells without affecting Th2 cells, reducing the synthesis of IFN-γ, TNF-α, IL-10, and iNOS [2].
  • Formulation and Solubility: For in vivo dosing, note that this compound is soluble to 100 mM in DMSO and ethanol. For oral administration, further dilution in an appropriate vehicle is necessary [2].
  • Animal Welfare: All animal experiments must be conducted in compliance with relevant ethical guidelines and regulations concerning animal use in research [3].

References

PDE4 Inhibitors in Research: Mechanism and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Phosphodiesterase-4 (PDE4) is an intracellular enzyme that degrades cyclic AMP (cAMP), a key second messenger. Inhibiting PDE4 elevates intracellular cAMP levels, which in turn modulates the activity of key signaling pathways like PKA and Epac, leading to broad anti-inflammatory effects [1]. This mechanism is relevant across various disease models.

The diagram below illustrates the core mechanism of action and primary research applications for PDE4 inhibitors.

G PDE4 Inhibitor Mechanism and Research Applications cluster_primary Primary Mechanism cluster_downstream Downstream Signaling Pathways cluster_effects Key Cellular and Research Effects cluster_research Potential Research Applications for Mesopram start PDE4 Inhibitor (e.g., this compound) step1 Inhibition of PDE4 Enzyme start->step1 step2 Increased intracellular cAMP step1->step2 path1 Activation of PKA step2->path1 path2 Activation of Epac step2->path2 effect1 Reduced production of pro-inflammatory cytokines path1->effect1 effect2 Inhibition of immune cell activation (e.g., Macrophages, T-cells) path1->effect2 effect3 Promotion of epithelial barrier function path1->effect3 path2->effect1 path2->effect2 path2->effect3 app1 Inflammatory Skin Diseases effect1->app1 app2 Autoimmune Disorders effect2->app2 app3 Pulmonary Inflammation effect2->app3 app4 Macrophage-mediated Disease (e.g., Cancer) effect2->app4 Based on [1]

Approved PDE4 Inhibitors: A Comparative Framework

While data on this compound is limited, the table below summarizes key approved PDE4 inhibitors. You can use this as a benchmark for structuring research on this compound.

Inhibitor Name Approved Indications Key Research Findings Relevant Models/Assays
Roflumilast [1] COPD (inflammatory airway disease) Reduces exacerbations; modulates cytokine production from macrophages and neutrophils. In vivo COPD/asthma models; LPS-induced cytokine release assays.
Apremilast [1] Psoriatic arthritis, Psoriasis [1] [2] Regulates pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23); modulates T-cell and keratinocyte function. Human peripheral blood mononuclear cells (PBMCs); psoriatic skin models.
Crisaborole [1] Atopic Dermatitis Topical application; improves skin barrier function and reduces local inflammation. Epithelial cell barrier integrity assays; murine atopic dermatitis models.
Research Context for this compound (Investigational) Potential based on mechanism: Macrophage polarization [3], T-cell activation [1]. Cytokine profiling (ELISA), macrophage polarization flow cytometry, T-cell proliferation assays.

Proposed Experimental Protocol for this compound

This protocol outlines a methodology to evaluate the anti-inflammatory effects of this compound in vitro, focusing on macrophage polarization—a process relevant to cancer and chronic inflammatory diseases [3].

Objective

To investigate the effect of this compound on the polarization of human macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.

Background

Macrophages are key immune cells in the tumor microenvironment. M1 macrophages typically exert anti-tumor effects, while M2 macrophages promote tumor growth and metastasis [3]. PDE4 inhibition can modulate macrophage function and is a potential therapeutic target in metastatic melanoma [3] [1].

Materials
  • Cells: Human monocyte cell line (e.g., THP-1).
  • Reagents:
    • This compound (prepare a 10 mM stock solution in DMSO).
    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
    • Lipopolysaccharide (LPS) & Interferon-gamma (IFN-γ) for M1 polarization.
    • Interleukin-4 (IL-4) for M2 polarization.
    • Cell culture media and supplements.
    • RNA extraction kit, cDNA synthesis kit, and qPCR reagents.
    • Antibodies for flow cytometry: CD86 (M1 marker), CD206 (M2 marker).
  • Equipment: CO₂ incubator, biosafety cabinet, qPCR system, flow cytometer.
Step-by-Step Procedure
  • Cell Differentiation and Treatment:
    • Culture THP-1 cells and differentiate them into macrophages using 100 ng/mL PMA for 48 hours.
    • After differentiation, wash the cells and pre-treat with varying concentrations of this compound (e.g., 1 µM, 10 µM) or a vehicle control (DMSO) for 2 hours.
  • Macrophage Polarization:
    • Polarize the pre-treated macrophages into M1 phenotype (using 100 ng/mL LPS + 20 ng/mL IFN-γ) or M2 phenotype (using 20 ng/mL IL-4) for an additional 24-48 hours.
  • RNA Extraction and qPCR Analysis:
    • Extract total RNA from the harvested cells.
    • Synthesize cDNA and perform qPCR to analyze the expression of M1 and M2 marker genes.
    • Key Genes to Analyze:
      • M1 Markers: IL12B, CXCL9, CXCL10, CD86 [3].
      • M2 Markers: ARG1, CD163, CD206 (MRC1) [3].
    • Use housekeeping genes (e.g., GAPDH, ACTB) for normalization. Calculate fold-change using the 2^–ΔΔCt method.
  • Flow Cytometry Analysis:
    • Harvest polarized macrophages by gentle scraping.
    • Stain cells with fluorescently-labeled antibodies against surface markers CD86 (M1) and CD206 (M2), alongside appropriate isotype controls.
    • Analyze stained cells using a flow cytometer to determine the percentage of cells in each polarization state.
  • Data Analysis:
    • Use statistical tests (e.g., one-way ANOVA with post-hoc test) to compare gene expression and cell population percentages between this compound-treated and control groups. A significant downregulation of M1 markers and/or upregulation of M2 markers would suggest this compound can modulate macrophage polarization.

Research Considerations and Future Directions

  • Cancer Research: Given the identified role of M1 macrophages in metastatic melanoma [3], a key research direction for this compound could be in combination with existing immunotherapies.
  • Beyond Inflammation: Explore non-immunological roles of PDE4, such as in neuronal function or metabolism, which could open up new therapeutic avenues.
  • Compound Sourcing: As a research compound, this compound is likely available from specialized chemical suppliers that provide molecules for pharmacological research.

References

Supplier Data for Mesopram Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of Mesopram from available commercial sources, essential for planning your stock solution preparation.

Property Specification Source Catalog Number
Chemical Name (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [1] -
Molecular Weight 265.31 g/mol [1] [2] [3] -
Purity ≥98% [1] Tocris (3053)
Recommended Solvents DMSO (100 mM) [1], Ethanol (100 mM) [1] Tocris (3053)
Solubility (Alternate Source) <26.53 mg/mL in DMSO; <26.53 mg/mL in ethanol [2] ApexBio (B7257)
Storage (Powder) +4°C [1] or -20°C [2] -

Proposed Protocol for Stock Solution Preparation

Based on the solvent information provided, here is a suggested protocol for preparing a 100 mM stock solution of this compound.

Materials
  • This compound powder (e.g., Catalog #3053 from Tocris) [1]
  • Anhydrous DMSO (or anhydrous ethanol) [1]
  • Analytical balance
  • Volumetric flask or tube (e.g., 10 mL)
  • Micropipettes and appropriate tips
  • Sonicator or vortex mixer
Procedure
  • Calculation: Determine the mass of this compound required. For a 10 mL of 100 mM stock solution:
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.1 mol/L × 0.01 L × 265.31 g/mol = 26.53 mg
  • Weighing: Tare the weighing vessel and accurately weigh out 26.53 mg of this compound powder.
  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add a small volume of your chosen solvent (DMSO or ethanol) to dissolve the powder. Gently vortex or sonicate the mixture until the solution is clear and no particulate matter is visible.
  • Bringing to Volume: Carefully add the same solvent to the final volume of 10 mL.
  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended for long-term stability. The datasheets do not specify the stability of the solution, so it is advisable to use it soon after preparation [2].

Experimental Workflow for In-Vitro Use

The following diagram outlines a general workflow for preparing and using this compound in cell-based assays.

Start Start: Prepare 100 mM Stock Step1 Weigh 26.53 mg this compound Start->Step1 Step2 Add solvent (DMSO/Ethanol) and dissolve Step1->Step2 Step3 Bring to 10 mL final volume Step2->Step3 Step4 Aliquot and store at -20°C Step3->Step4 Step5 Thaw aliquot and dilute in cell culture medium Step4->Step5 Step6 Apply to cells (e.g., 1-50 µM final) Step5->Step6 Step7 Assay: Cytokine Production (e.g., IFN-γ, TNF-α) Step6->Step7

Important Considerations for Researchers

  • Solvent Concentration in Assays: When adding the stock solution to cell culture, ensure the final concentration of DMSO (or ethanol) does not exceed toxic levels (typically <0.1% v/v is a safe starting point). You will need to calculate the appropriate volume of stock to add to your culture medium.
  • Biological Activity Validation: As a PDE4 inhibitor, you can validate your stock solution's activity in vitro. This compound has been shown to inhibit IFN-γ production by activated human CD4+ T cells in a dose-dependent manner, with significant inhibition observed at concentrations of 1-10 µg/mL (approximately 3.8-38 µM) [4]. Monitoring TNF-α suppression is another common readout [1] [3].
  • Handling and Safety: This product is intended for research use only [1] [2]. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

References

Application Note: Preclinical Pharmacokinetic Profiling of Mesopram

Author: Smolecule Technical Support Team. Date: February 2026

The following section reconstructs a proposed pharmacokinetic study protocol based on standard practices in drug development. The data and results are illustrative.

1. Introduction Mesopram is the (R)-enantiomer of citalopram and was previously investigated as a potential therapeutic agent for Multiple Sclerosis [1]. As a selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor, its pharmacokinetic (PK) profile is critical for understanding its efficacy and safety [1]. This document outlines a detailed protocol for a preclinical pharmacokinetic study of this compound in a rodent model, designed to characterize its absorption, distribution, metabolism, and excretion (ADME).

2. Objective To determine the fundamental pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in a rat model.

3. Experimental Protocol

3.1. Test System

  • Animal Model: Male Sprague-Dawley rats (n=6 per route of administration), weight 250-300 g.
  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, access to food and water ad libitum. Animals are fasted for 12 hours prior to dosing with free access to water.

3.2. Formulation and Dosing

  • Test Article: this compound (SH 636).
  • IV Dose: 2 mg/kg, administered via the tail vein. The formulation is a solution in 5% Dimethyl sulfoxide (DMSO) in saline.
  • PO Dose: 10 mg/kg, administered via oral gavage. The formulation is a solution in 0.5% methylcellulose.

3.3. Blood Sampling and Plasma Collection Serial blood samples (~0.25 mL) are collected from the jugular vein into pre-chilled K2EDTA tubes at the following time points:

  • IV Group: Pre-dose, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
  • PO Group: Pre-dose, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation (4°C, 10 minutes, 2000×g) and stored at -80°C until analysis.

4. Bioanalytical Method

4.1. Sample Analysis by LC-MS/MS

  • Principle: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used for the quantitative determination of this compound concentrations in rat plasma.
  • Sample Preparation: Protein precipitation using acetonitrile.
  • Chromatography: A C18 reversed-phase column is used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

4.2. Method Validation The bioanalytical method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

5. Data Analysis

5.1. Pharmacokinetic Analysis Non-compartmental analysis is performed using a validated software program to calculate the following PK parameters [2]:

Table 1: Key Pharmacokinetic Parameters and Definitions

Parameter Unit Definition
C~max~ ng/mL Maximum observed plasma concentration
T~max~ h Time to reach C~max~
AUC~0-t~ h·ng/mL Area under the plasma concentration-time curve from zero to the last measurable time point
AUC~0-∞~ h·ng/mL Area under the plasma concentration-time curve from zero to infinity
t~1/2~ h Terminal elimination half-life
CL L/h/kg Total body clearance
V~d~ L/kg Apparent volume of distribution during the terminal phase
F % Absolute oral bioavailability, calculated as (AUC~PO~ × Dose~IV~) / (AUC~IV~ × Dose~PO~) × 100

5.2. Hypothetical Results Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter IV Administration (2 mg/kg) Oral Administration (10 mg/kg)
C~max~ (ng/mL) - 125.5
T~max~ (h) - 2.0
AUC~0-∞~ (h·ng/mL) 650.2 980.5
t~1/2~ (h) 4.5 5.0
CL (L/h/kg) 3.1 -
V~d~ (L/kg) 20.5 -
F (%) - 30.2

6. Metabolic Pathway Investigation

Given that the structurally related drug citalopram is metabolized primarily by CYP2C19 and CYP3A4 to N-desmethylcitalopram, with further metabolism by CYP2D6 [3], similar pathways are hypothesized for this compound. The following diagram outlines this proposed metabolic and pharmacokinetic pathway.

Diagram: Proposed this compound Pharmacokinetic Pathway. The diagram illustrates the hypothesized ADME processes for this compound, based on the metabolism of its analog, citalopram [3].

References

Troubleshooting Guide: Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is key to troubleshooting solubility problems. The following workflow outlines the core investigative process, from initial assessment to method application.

Start Solubility Issue Identified A Analyze Compound Properties (pKa, Log P, H-bonding) Start->A B Evaluate Solvent System (Polarity, Hydrogen Bonding) A->B C Characterize Solid Form (Polymorph, Salt, Co-crystal) B->C D Employ Solubility Enhancement (Co-solvents, Surfactants, Complexation) C->D D->Start  Result Satisfactory E Re-evaluate and Optimize D->E  Result Unsatisfactory

Quantitative Data for Solvent Selection

Selecting the right solvent is often the first step. The table below summarizes key properties of common solvents, which can guide initial experiments.

Solvent Solvent Type Dielectric Constant (ε) Solubility in Water Key Properties & Applications
Isopropyl Alcohol (IPA) Polar Protic ~18 [1] Miscible [1] Good for resins, cellulose esters; powerful 'green' solvent for specific polymers [2] [3].
1-Propanol (n-Propyl) Polar Protic ~20 [2] Miscible [2] Effective for polar soils, rosin flux; safe on most plastics [2].
Water Polar Protic ~80.1 - Universal polar solvent.
n-Hexane Non-Polar ~1.9 Immiscible For dissolving non-polar compounds like oils and waxes.
Experimental Protocol: Solvent Power Evaluation

This methodology is adapted from a study where Isopropyl Alcohol (IPA) was identified as a powerful 'green' solvent for dissolving challenging silicone-urea copolymers, a system with extreme polarity differences [3].

  • Objective: To identify a solvent or solvent blend that dissolves the target compound (e.g., "Mesoprum") to a sufficient concentration for its intended application.
  • Materials:
    • Compound of interest ("Mesoprum").
    • Candidate solvents (see table above).
    • Vials, magnetic stirrers, balance, syringe filters (0.45 µm), and analytical equipment (e.g., HPLC, UV-Vis).
  • Procedure:
    • Preparation: Weigh 1-10 mg of your compound into a series of clean vials.
    • Solvent Addition: Add 1 mL of each candidate solvent to the vials.
    • Agitation: Cap the vials and agitate continuously using a magnetic stirrer or shaker for 24 hours at a constant temperature (e.g., 25°C).
    • Equilibration: Allow the solutions to settle for 1 hour.
    • Sampling & Analysis: Withdraw a sample from the supernatant, filter it, and quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).
  • Key Considerations:
    • Solvent Polarity: The extreme difference in polarities between polydimethylsiloxane (PDMS) segments and urea segments in the cited study is a major solubility challenge [3]. Analyze your compound's polarity to guide solvent selection.
    • Solvent Reactivity: Note that primary alcohols react quickly with isocyanates, but secondary alcohols like IPA can be suitable solvents for reactions involving aliphatic isocyanates due to their lower reactivity, allowing for the synthesis of high molecular weight polymers [3].
    • Acid-Base Properties: The pKa of IPA is 16.5 [1], which can be relevant for acid-base interactions with your compound.

Frequently Asked Questions (FAQs)

  • What makes Isopropyl Alcohol (IPA) a 'powerful' solvent for some challenging systems? IPA can act as a potent solvent for specific polymers, such as silicone-urea copolymers, because it effectively dissociates the strong hydrogen bonds within the hard segments without reacting with the aliphatic isocyanate groups, allowing for the formation of high molecular weight materials [3].

  • Besides common solvents, what strategies can I use to enhance solubility? If standard solvents fail, consider advanced techniques such as:

    • Salt Formation: Modifying the active pharmaceutical ingredient (API) into a salt form to improve its aqueous solubility.
    • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have vastly different solubility profiles.
    • Particle Size Reduction: Increasing the surface area through micronization or nano-milling can enhance dissolution rates.
    • Using Surfactants: Formulating with surfactants can help solubilize hydrophobic compounds.
  • How can I quickly characterize the polarity of a new compound to guide solvent selection? A good initial step is to determine the partition coefficient (Log P) between an organic solvent (like octanol) and water. A low Log P indicates a hydrophilic compound, suggesting aqueous or polar organic solvents. A high Log P indicates a hydrophobic compound, pointing towards non-polar solvents.

Important Note on "Mesoprum"

The specific compound "Mesoprum" is not mentioned in the current search results. The information provided here is based on general principles of solubility science and specific examples from polymer chemistry [3]. You will need to adapt these protocols and tables using the actual physicochemical data for "Mesoprum."

References

Chemical Properties & Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key information for handling Mesopram:

Property Specification
Physical Form White solid [1]
Recommended Storage (Powder) +4°C [2]
Alternative Storage (Powder) -20°C [1]
Molecular Weight 265.31 g/mol [2] [1] [3]
Solubility Soluble to 100 mM in DMSO and ethanol [2] [1]

For stock solutions, one supplier advises that they should not be stored for the long term and should be used up soon [1]. For short-term storage, solutions can be kept at -20°C for about one month or at -80°C for up to six months [3].

Experimental Stability Assessment Protocol

In the absence of specific data, you can adapt the following High-Performance Liquid Chromatography (HPLC) protocol, based on stability studies for other compounds, to assess your this compound stock solutions [4] [5] [6].

Stock Solution Prep Stock Solution Prep Storage Conditions Storage Conditions Stock Solution Prep->Storage Conditions HPLC Analysis HPLC Analysis Storage Conditions->HPLC Analysis Aliquot 1 (T₀) Aliquot 1 (T₀) Storage Conditions->Aliquot 1 (T₀) Time Zero Aliquot 2 (T₁) Aliquot 2 (T₁) Storage Conditions->Aliquot 2 (T₁) Time Point 1 Aliquot 3 (T₂) Aliquot 3 (T₂) Storage Conditions->Aliquot 3 (T₂) Time Point 2 Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Methodology Overview

This workflow involves preparing a stock solution and analyzing it at multiple time points under specific storage conditions to determine its stability.

  • Instrumentation: Use an HPLC system with a UV detector [4] [6].
  • Column: A C18 reverse-phase column is standard for this type of analysis [4] [6].
  • Mobile Phase: A typical mobile phase consists of a mixture of a buffer and an organic solvent like acetonitrile. For example, a method for meropenem used a 90:10 (v/v) mixture of 10 mM ammonium acetate buffer (pH 5.4) and acetonitrile [4].
  • Detection Wavelength: A UV wavelength of 290 nm has been used for compounds with some structural similarity [4].
  • Flow Rate & Temperature: A flow rate of 2.8 mL/min and a column temperature of 50°C can serve as a starting point [4].
Sample Preparation & Analysis
  • Prepare Stock Solution: Dissolve this compound in DMSO to your desired working concentration (e.g., 10-100 mM) [2].
  • Define Storage Conditions: Aliquot the solution into vials and store them at the temperatures you want to test (e.g., -20°C, 4°C, room temperature).
  • Analyze Time Points: For each storage condition, inject samples into the HPLC at time zero (T₀) and at predetermined intervals (e.g., 1 day, 1 week, 1 month).
  • Dilution: Dilute the stock solution with your mobile phase to a suitable concentration for HPLC analysis [4].
Data Interpretation
  • Stability Threshold: A solution is generally considered stable if it retains ≥90% of the initial this compound concentration [4] [5] [6].
  • Calibration Curve: Develop a calibration curve with this compound standards of known concentration to quantify the amount remaining in your test samples [4].
  • Degradation Products: Monitor chromatograms for the appearance of new peaks, which indicate the formation of degradation products [4] [5].

Frequently Asked Questions

What is the biological activity of this compound?

This compound is an orally active phosphodiesterase 4 (PDE4) inhibitor. It inhibits the synthesis of pro-inflammatory cytokines like TNF-α and IFN-γ and has demonstrated efficacy in animal models of inflammatory diseases like colitis [2] [3].

Can this compound be dissolved in solvents other than DMSO?

Yes, according to supplier data, this compound is also soluble in ethanol [2] [1].

How should I handle the powder for long-term storage?

For long-term storage of the powder, it is best to follow the most conservative recommendation, which is to store at -20°C [1] [3]. Always keep the powder in a tightly sealed, desiccated environment to prevent moisture absorption.

References

FAQ: A Framework for Drug Concentration Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Here is a question-and-answer framework that you can adapt once you have the specific data for your compound of interest.

1. What is the primary goal of drug concentration optimization in critical care? The primary goal is to maintain free drug concentrations above the Minimum Inhibitory Concentration (MIC) for the entire dosing interval (100%ƒT > MIC) while ensuring concentrations remain below a toxicity threshold [1].

2. Which patient-specific factors significantly influence dosing requirements? Key factors that should be considered include:

  • Renal Function: Estimated glomerular filtration rate (eGFR) and creatinine clearance (CLcr) are major determinants of drug clearance [1].
  • Plasma Albumin Levels: This can affect the protein binding and the fraction of free, active drug [1].
  • Recent Surgical Interventions: Surgery has been identified as a significant factor influencing target attainment [1].
  • Critical Illness: Pathophysiological changes in critically ill patients can dramatically alter pharmacokinetics [1].

3. Which infusion method provides the highest probability of target attainment? For drugs like Meropenem, continuous infusion has been shown to achieve the highest probability of target attainment for isolates with MICs between 2-8 mg/L, compared to intermittent bolus dosing [1].

Key Considerations & Data Collection Template

When designing your optimization study, you will need to collect and analyze the following types of data. The table below outlines core parameters and their implications.

Parameter Category Specific Parameter Consideration & Impact on Dosing
Patient Demographics Age, Weight, BMI Alters volume of distribution and clearance.
Organ Function Creatinine Clearance (CLcr), eGFR Primary driver of clearance for renally eliminated drugs.
Disease Status Plasma Albumin Level, Recent Surgery Impacts drug protein binding and pharmacokinetics [1].
Pathogen Susceptibility Minimum Inhibitory Concentration (MIC) Defines the primary efficacy target (e.g., 100%ƒT > MIC) [1].
Drug Administration Infusion Method (e.g., Continuous, Intermittent) Critical for achieving pharmacokinetic/pharmacodynamic targets [1].

Experimental Protocol: Pharmacokinetic Sampling & Modeling

The following is a generalized protocol for a pharmacokinetic study, modeled after the Meropenem study found in the search results [1].

  • Patient Recruitment: Recruit adult patients receiving the drug of interest. For studies on steady-state, exclude patients with significant renal impairment unless it is a specific focus of the study.
  • Blood Sampling: Perform serial blood sampling on two key occasions:
    • Occasion 1 (Initial Exposure): Day 1 of therapy.
    • Occasion 2 (Steady State): Day 3 of therapy.
  • Bioanalysis: Measure total and free drug concentrations in plasma using a validated method (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS).
  • Pharmacokinetic Modeling: Fit the concentration-time data to a pharmacokinetic model (e.g., a two-compartment model with first-order elimination). Identify covariates (e.g., eGFR, surgery) that significantly affect drug clearance and volume of distribution [1].
  • Dosing Simulations: Use the final model to perform Monte Carlo simulations. Evaluate the probability of target attainment for various dosing regimens, infusion methods, and different MIC values.

Diagram: Conceptual Pathway for Drug Efficacy & Toxicity

The diagram below illustrates the general relationship between drug exposure, its efficacy against a pathogen, and potential toxicity. This is a conceptual model that applies to many antimicrobial and chemotherapeutic agents.

conceptual_pathway cluster_legend Key: Relationship Type DrugAdmin Drug Administration PK Pharmacokinetics (Drug Concentration) DrugAdmin->PK Dose & Infusion PD Pharmacodynamics (Biological Effect) PK->PD Free Drug Level Toxicity Potential Toxicity PK->Toxicity High Exposure Efficacy Therapeutic Efficacy PD->Efficacy Target Engagement PatientFactors Patient Factors (Renal Function, Albumin, Surgery) PatientFactors->PK Influences Pathogen Pathogen/Microenvironment (MIC) Pathogen->PD Defines Target Process Process Influence Influence Process->Influence Directly Drives Modifier Modifier Influence->Modifier Is Modulated By

Conceptual PK/PD Pathway for Drug Effect

This diagram shows how drug administration leads to a measurable drug concentration (Pharmacokinetics, PK), which in turn drives the biological effect (Pharmacodynamics, PD) and the final outcome of Therapeutic Efficacy. The entire process is modulated by Patient Factors and the Pathogen's susceptibility. A critical concept is that the same high drug exposure that drives efficacy can also lead to Potential Toxicity, defining the therapeutic window [1].

How to Proceed with Your Research on Mesopram

Since specific information on this compound was not available, I suggest you:

  • Verify the compound name for any potential spelling errors.
  • Search for published literature on platforms like PubMed, Google Scholar, or Sciencedirect using the confirmed drug name.
  • Consult official resources such as the drug's prescribing information or regulatory assessment reports from agencies like the FDA or EMA.

References

Mesopram Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below is extracted from a 2003 murine study investigating Mesopram in colitis models [1]. This can serve as a template for the data tables in your guide.

Experimental Model Administration Route Dose (mg/kg) Key Efficacy Findings Impact on Cytokines
Preventive Intraperitoneal (i.p.) 50 ↓ Clinical score, ↓ colon shortening, ↓ histologic score Information not specified
Therapeutic Intraperitoneal (i.p.) 50 ↓ Clinical score, reversed colon shortening Reduced ex vivo colonic production of IFN-γ
Therapeutic Oral (p.o.) 50 Reversed colon shortening Reduced ex vivo colonic production of IFN-γ
Preventive (Dose-finding) Intraperitoneal (i.p.) 2, 10, 50 Most benefit achieved with 50 mg/kg Information not specified

Example Experimental Protocol

Based on the cited study, here is a detailed methodology you can adapt for your guides [1].

  • 1. Animal Model: Use BALB/c mice.
  • 2. Colitis Induction: Induce colitis by administering dextran sulfate sodium (DSS) in the drinking water for 7 days.
  • 3. Compound Formulation: Prepare this compound solution suitable for intraperitoneal injection or oral gavage.
  • 4. Study Designs:
    • Preventive Model: Administer this compound simultaneously with the start of DSS exposure.
    • Therapeutic Model: Begin this compound treatment after DSS induction is complete (e.g., on day 8).
  • 5. Daily Monitoring: Calculate a clinical score daily based on weight loss, stool consistency, and presence of blood.
  • 6. Post-Mortem Analysis:
    • Measure colon length as a marker of inflammation.
    • Determine a histologic score from colon tissue sections.
    • Analyze colonic cytokine expression (e.g., TNF-α and IFN-γ) via appropriate methods.

Potential Troubleshooting & FAQs

Given the lack of specific troubleshooting data for this compound, here are common experimental challenges in pre-clinical research that you can frame as FAQs, using general best practices [2].

  • FAQ: How can I address high variability in disease induction in the DSS colitis model?

    • Answer: Ensure consistent conditions for all animals. Standardize the DSS solution preparation, including the water source, concentration, and bottle-changing schedule. Pre-test each new DSS batch to confirm its potency.
  • FAQ: What could cause inconsistent drug efficacy results between study runs?

    • Answer: Key factors to check include:
      • Dosing Verification: Confirm the concentration and stability of your this compound formulation.
      • Biological Variability: Randomize animals into treatment groups based on baseline weight to evenly distribute natural biological variation [2].
      • Model Drift: The characteristics of the DSS model can subtly change over time; including a positive control compound in your experimental design can help contextualize your results.
  • FAQ: The cytokine data from tissue samples is noisy. How can I improve it?

    • Answer: Standardize all sample collection procedures (e.g., exact tissue location, weight, and homogenization time). Use a validated, sensitive assay (like ELISA) and run samples in duplicate or triplicate.

Pathway & Workflow Visualizations

The following diagrams, defined using the DOT language, illustrate the proposed experimental workflow and the underlying biological pathway. You can render these scripts with Graphviz tools [3].

preventive_workflow This compound Preventive Study Workflow Start Start (Day 0) Group Randomize Animals Start->Group DSS Administer DSS Group->DSS Meso Coadminister this compound DSS->Meso Monitor Daily Clinical Scoring Meso->Monitor End Terminate Study (Analyze Colon & Cytokines) Monitor->End

therapeutic_workflow This compound Therapeutic Study Workflow Start Start (Day 0) DSS_Phase Induce Colitis with DSS (Days 0-7) Start->DSS_Phase Discontinue Discontinue DSS (Day 8) DSS_Phase->Discontinue Treat Begin this compound Treatment Discontinue->Treat Monitor Daily Clinical Scoring Treat->Monitor End Terminate Study (Analyze Colon & Cytokines) Monitor->End

mesopram_pathway Proposed this compound Mechanism of Action PDE4 PDE4 Enzyme cAMP cAMP Level PDE4->cAMP Degrades TNF TNF-α Synthesis cAMP->TNF Suppresses IFN IFN-γ Synthesis cAMP->IFN Suppresses Outcome Reduced Colitis Symptoms TNF->Outcome IFN->Outcome This compound This compound (PDE4i) This compound->PDE4 Inhibits

Suggestions for Finding More Information

The scarcity of public information means you may need to leverage specialized resources.

  • Consult Detailed Papers: Deeply read the methods and supplementary information of the primary this compound study [1] and related literature on PDE4 inhibitors for more technical nuances.
  • Explore Broader Context: Review recent papers on high-throughput screening and drug repurposing in male infertility [2], as these discuss modern strategies that could be relevant to overcoming variability in drug testing.
  • Check Manufacturer Data: If this compound is available through a chemical supplier, check their website for a Certificate of Analysis (CoA) or technical data sheets, which often contain handling and stability information.

References

Mesopram Mechanism and Cell Viability

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram is a PDE4 inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key second messenger in cells [1]. Inhibiting PDE4 leads to the accumulation of intracellular cAMP, which activates downstream signaling pathways like Protein Kinase A (PKA) and EPAC. This activation broadly modulates inflammatory responses, cell proliferation, and differentiation [1].

For researchers, observing reduced cell viability or proliferation in certain cell lines is an expected pharmacodynamic effect, not necessarily a technical error. This is particularly relevant when testing on immune cells (like macrophages or T-cells) or cancer cells, where elevated cAMP can suppress growth and induce cell death [1].

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Accumulates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Response Response PKA->Response Modulates EPAC->Response Modulates

Cell Viability Assay Selection Guide

Choosing the right viability assay is critical for accurate interpretation. The table below compares common methods based on OECD guidelines [2].

Assay Category Principle Example Assays Key Advantages Key Limitations / Potential Pitfalls
Structural Damage (Non-Invasive) Measures enzyme release upon membrane rupture [2]. LDH, G3PDH, Dead-cell protease assays [2]. Simple protocol; works in any culture vessel [2]. Background release from viable cells; can underestimate cytotoxicity [2].
Structural Damage (Invasive) Dyes enter dead cells with compromised membranes [2]. Trypan Blue, Propidium Iodide, SYTOX [2]. Directly counts live/dead cells; cost-effective [2]. Short dye incubation times critical; false positives from stressed cells [2].
Cellular Metabolism Measures metabolic activity as a proxy for viability [2] [3]. MTT, WST-8/XTT, ATP-based (Luminescent) [2] [3]. High sensitivity; amenable to high-throughput screening [3]. Does not distinguish between cytostasis and cytotoxicity [2].

G Start Cell Viability Assessment Q1 Need simple, non-invasive measure of cell death? Start->Q1 Q2 Require direct cell counting and morphology check? Q1->Q2 No A1 Non-Invasive Assay (e.g., LDH Release) Q1->A1 Yes Q3 Measuring metabolic activity or proliferation? Q2->Q3 No A2 Invasive Staining Assay (e.g., Trypan Blue) Q2->A2 Yes A3 Metabolic Activity Assay (e.g., MTT, ATP) Q3->A3 Yes

Experimental Design & Troubleshooting

To ensure reliable results when testing this compound, follow these key considerations:

  • Use Multiple Assay Types: Relying on a single assay can be misleading. Combine a metabolic assay (like MTT) with a direct membrane integrity assay (like Trypan Blue) to distinguish between growth inhibition and direct cell killing [2].
  • Establish Proper Controls: Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent) to contextualize this compound's effects.
  • Consider Cell Type and Context: The viability impact of this compound will vary significantly by cell type. Immune cells and certain cancer cells are often more sensitive to PDE4 inhibition [4] [1]. In co-culture systems, be aware that LDH assays can underestimate cytotoxicity [2].
  • Verify Results Mechanistically: If your goal is anti-inflammatory research, pair viability data with a functional endpoint. For example, measure the suppression of a pro-inflammatory cytokine like TNF-α to confirm the desired pharmacological effect is occurring alongside changes in viability [1].

References

Mesopram in vivo efficacy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Documented In Vivo Efficacy & Dosing

The table below summarizes successful in vivo dosing regimens for Mesopram from published studies. This can serve as a starting point for your experimental design.

Disease Model Species/Sex Effective Dose & Route Dosing Regimen Key Efficacy Findings Source
DSS-Induced Colitis (Preventive) BALB/c mice (Female) 10, 50 mg/kg (Oral & I.P.) Once daily, 7-10 days Reduced clinical score, reversed colon shortening, lowered colonic IFN-γ [1] [2]
DSS-Induced Colitis (Therapeutic) BALB/c mice (Female) 10 mg/kg (I.P.) Once daily, after disease onset Significant reduction of clinical score and colon shortening [2]
Experimental Autoimmune Encephalomyelitis (EAE) Lewis rats, SJL, SWXJ mice Data not specified Data not specified Suppressed clinical symptoms, reduced CNS inflammation, lower IFN-γ & TNF-α in brain [3]
Ethanol Consumption C57BL/6J mice (Male) 5 mg/kg (Oral) Once daily, 10 days Reduced ethanol intake and preference [4]

A dose-finding study for DSS-induced colitis indicated that while doses of 2, 10, and 50 mg/kg all showed benefits, the most consistent clinical and post-mortem improvements were achieved with the 50 mg/kg dose [2].

Mechanism of Action & Experimental Workflows

This compound is an orally active, specific Phosphodiesterase-4 (PDE4) inhibitor [4]. The cellular mechanism and a typical in vivo experiment workflow are illustrated below.

mesopram_mechanism cluster_cellular Cellular Mechanism of this compound cluster_workflow In Vivo Efficacy Experiment Workflow PDE4 PDE4 Enzyme cAMP High cAMP Levels PDE4->cAMP Decreased Hydrolysis PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IFN-γ) CREB->Cytokines This compound This compound This compound->PDE4 Inhibits Start 1. Animal Model Selection (e.g., BALB/c mice) Group 2. Group Randomization (Disease Control, Treatment, Healthy Control) Start->Group Induce 3. Disease Induction (e.g., DSS in drinking water) Group->Induce Treat 4. Compound Administration (Oral or I.P. daily dosing) Induce->Treat Monitor 5. Daily Monitoring (Clinical score, weight) Treat->Monitor Sacrifice 6. Terminal Analysis (Colon length, histology, cytokines) Monitor->Sacrifice

The diagram shows that this compound exerts its anti-inflammatory effects by specifically inhibiting the PDE4 enzyme. This leads to intracellular accumulation of cAMP, activating downstream pathways like PKA and CREB phosphorylation, resulting in the suppression of key pro-inflammatory cytokines like TNF-α and IFN-γ [4] [5] [3]. This mechanism is central to its efficacy in inflammatory disease models.

Technical Support & Troubleshooting Guide

Here are answers to potential frequently asked questions based on available data and general principles of PDE4 inhibitor pharmacology.

Q1: What is the recommended starting dose for a new in vivo study with this compound?

  • A: For inflammatory disease models (like colitis), a starting dose of 10 mg/kg administered orally or intraperitoneally once daily is supported by literature [1] [2]. A dose-finding study suggests that higher efficacy may be achieved at 50 mg/kg [2]. It is critical to conduct your own pilot dose-range studies to determine the optimal dose for your specific model and animal strain.

Q2: We are not seeing the expected efficacy in our model. What could be the cause?

  • A: Consider these factors:
    • Dosing Regimen: The timing of administration is crucial. This compound has shown efficacy in both preventive (dosing starts with disease induction) and therapeutic (dosing starts after disease is established) models [2]. Ensure your regimen matches your study goals.
    • Model Pathogenesis: Confirm that your disease model is driven by PDE4-related pathways, particularly those involving TNF-α and IFN-γ [3] [2]. The efficacy of this compound is most pronounced in Th1-driven immune responses.
    • Compound Handling: While stability data is not public, as a general practice, follow the supplier's storage instructions carefully. Using improperly stored compounds can lead to a loss of potency.

Q3: What are the expected adverse effects in rodents?

  • A: The search results do not specify adverse effects for this compound. However, nausea, emesis, and gastrointestinal disturbances are class-effects of PDE4 inhibitors [5]. These are mechanism-based and result from PDE4 inhibition in non-target tissues. Rodents cannot vomit, so the primary observation may be reduced feeding, weight loss, or behaviors indicative of nausea. Designing studies with appropriate controls is essential to distinguish these side effects from disease symptoms.

Q4: Has this compound been developed for human use?

  • A: No. According to the available data, this compound is a research compound that advanced to Phase 2 clinical trials for Multiple Sclerosis but was ultimately discontinued from clinical development [6]. It is for research use only.

Key Considerations for Experimental Design

  • Confirming Bioactivity: To verify that your batch of this compound is active, you can use an ex vivo approach. Isolate spleen cells or peritoneal macrophages from treated animals and stimulate them with a mitogen. A successful treatment should show a significant reduction in TNF-α and/or IFN-γ production compared to cells from the control group [3].
  • Beyond Colitis and EAE: While the strongest data is for colitis and EAE, remember that PDE4 is a target for various inflammatory conditions. The known mechanism suggests potential efficacy in models of psoriasis, atopic dermatitis, and arthritis [5].

References

Mesopram Background & Bioassay Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram (Daxalipram) is an orally active phosphodiesterase 4 (PDE4) inhibitor. It works by inhibiting the synthesis of proinflammatory cytokines TNF-α and IFN-γ and has demonstrated efficacy in models like dextran sulfate sodium (DSS)-induced murine colitis [1].

For a this compound bioassay, the core strategy would be to measure its biological activity or potency through its interaction with the PDE4 enzyme and the subsequent reduction in inflammatory cytokines. The most important critical quality attribute (CQA) in such an assay is potency or relative potency compared to a standard [2].

Experimental Parameters to Optimize

Since a direct protocol for this compound is not available, the following table outlines key parameters that are generally critical for assay optimization and can be tailored to this compound's specific properties [3].

Parameter to Optimize Description & Application
Detection Antibody Concentration Titrate antibodies against TNF-α or IFN-γ to find the concentration that gives the best signal-to-noise ratio.
Lysate Incubation Time Optimize the duration that cell lysates are incubated in the assay plate to ensure sufficient reaction without degradation.
Use of Blockers Incorporate blockers in the lysis and antibody dilution buffers to minimize non-specific binding and background noise.

Troubleshooting Common Bioassay Problems

The table below adapts general bioassay issues and solutions to the context of a cell-based assay measuring this compound's anti-inflammatory effects [4] [5].

Problem Possible Causes Recommended Solutions

| No Signal / Low Signal | - Assay buffer too cold [5]

  • Antibody degradation [4]
  • Omission of a protocol step [5] | - Equilibrate all reagents to correct temperature [5]
  • Store antibodies properly; check expiration [4] [5]
  • Re-read data sheet and follow instructions carefully [5] | | High Background Noise | - Non-specific binding [4]
  • Poor blocking [4]
  • Insufficient washing [4] | - Optimize blocking and washing steps [4]
  • Use high-purity reagents [4] | | Inconsistent Results | - Inaccurate serial dilutions [4]
  • Cell health variability [4]
  • Lot-to-lot reagent differences [4] | - Calibrate pipettes and use automation [4]
  • Use consistent reagent lots and implement SOPs [4] |

This compound Signaling Pathway

To visualize how this compound works in a cellular context, the following diagram illustrates its role in the PDE4-mediated inflammatory signaling pathway. This can help researchers understand the expected biological outcome.

Mesopram_Pathway This compound Inhibits PDE4 to Reduce Inflammation cAMP Elevated cAMP Levels Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) cAMP->Cytokines  Suppresses  Production PDE4 PDE4 Enzyme PDE4->cAMP  Degrades PDE4_Inhibited PDE4 Enzyme (Inhibited) PDE4_Inhibited->cAMP  Reduced  Degradation This compound This compound This compound->PDE4_Inhibited  Inhibits Output Reduced Inflammation Cytokines->Output  Leads to

Bioassay Development Workflow

For a more comprehensive technical support center, you can guide users through a general bioassay development and troubleshooting workflow, as shown below.

Bioassay_Workflow Bioassay Development and Troubleshooting Workflow Start Define Biological Activity (e.g., PDE4 Inhibition) Develop Develop Assay Protocol (Optimize parameters) Start->Develop Test Run Test & Standard Curve Develop->Test Problem Assay Problem? Test->Problem Troubleshoot Execute Troubleshooting Problem->Troubleshoot Yes Validate Qualify & Validate Assay Problem->Validate No Troubleshoot->Test Re-test

References

Solvent Compatibility and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Based on supplier data, Mesopram has well-documented solubility in common laboratory solvents. The following table summarizes the key quantitative data for preparing stock solutions [1] [2]:

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO 26.53 mg/mL 100 mM
Ethanol 26.53 mg/mL 100 mM

For preparing stock solutions, here is a detailed methodology based on the available data:

  • Sonication is Recommended: When dissolving this compound, especially to achieve the maximum concentration, brief sonication is advised to ensure the powder is fully dissolved [3].
  • Preparation of 100 mM Stock Solution:
    • Weigh the desired mass of this compound. For example, to make 1 mL of a 100 mM stock solution, you would need 26.53 mg of this compound (using its molecular weight of 265.31 g/mol) [1].
    • Add the powder to an appropriate vial.
    • Add the correct volume of your chosen sterile solvent (DMSO or ethanol) to achieve the final concentration.
    • Sonicate the mixture briefly until the solution is clear.
    • Aliquot the stock solution for single-use to avoid repeated freeze-thaw cycles.
  • Storage Conditions: It is recommended to store the powder at -20°C for long-term stability. Stock solutions in solvent are best kept at -80°C for extended storage [3].

Experimental Protocols and Biological Context

To provide a comprehensive overview, here are the key experimental protocols and biological uses of this compound cited in the literature.

1. Alleviation of Experimental Colitis in Mice This is a well-documented in vivo application of this compound [1] [4].

  • Animal Model: Female BALB/c mice (6-8 weeks old) with dextran sulfate sodium (DSS)-induced colitis.
  • Treatment: this compound was administered orally at a dose of 10 mg/kg body weight, once daily (q.d.).
  • Key Findings: The treatment significantly delayed the onset and reduced the severity of colitis compared to the placebo group, as measured by clinical scores [4].

2. Inhibition of Experimental Autoimmune Encephalomyelitis (EAE) in Rodents this compound has shown efficacy in an animal model of multiple sclerosis [1].

  • Model: Rodents with induced EAE.
  • Outcome: Oral administration of this compound inhibited the development and progression of EAE, indicating its potent anti-inflammatory effects in the central nervous system [1].

The diagram below illustrates the primary biological signaling pathway targeted by this compound and its downstream effects in inflammatory models:

G PDE4 PDE4 Enzyme cAMP cAMP Levels PDE4->cAMP Degrades TNF_Alpha TNF-α Production cAMP->TNF_Alpha Suppresses IFN_Gamma IFN-γ Production cAMP->IFN_Gamma Suppresses IL_10 IL-10 Production cAMP->IL_10 Suppresses iNOS iNOS Production cAMP->iNOS Suppresses Th1 Th1 Cell Proliferation cAMP->Th1 Inhibits EAE Experimental Autoimmune Encephalomyelitis cAMP->EAE Alleviates Colitis Experimental Colitis cAMP->Colitis Alleviates Ovulation Ovulation (in FSH-primed rats) cAMP->Ovulation Triggers This compound This compound This compound->PDE4 Inhibits This compound->cAMP Increases

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a specific type-4 phosphodiesterase (PDE4) inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP in immune cells leads to broad anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production and T-cell proliferation [1].

Q2: Has this compound been studied in models of alcohol use disorder (AUD)? While the search results do not link this compound directly to AUD studies, they indicate a strong research interest in PDE4 inhibitors as a class for immune-focused treatments in AUD. One review highlights that PDE4 inhibitors can reduce ethanol intake and preference in animal models, suggesting this is a relevant pathway for future this compound research [5].

Q3: Where can I find batch-specific data for my this compound product? You should always refer to the Certificate of Analysis (CoA) provided by the manufacturer for your specific batch. This document contains critical batch-specific data, including confirmed purity, exact molecular weight, and validated solubility information [1] [6].

References

Proposed Framework for a Mesopram Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Here is a model for organizing your support content, with placeholder sections for Mesopram-specific details.

Frequently Asked Questions (FAQs)
  • Q: What is the recommended storage condition for this compound to ensure stability?

    • A: [To be filled with specific data on temperature, light sensitivity, and buffer conditions].
  • Q: Which cell lines or animal models are most appropriate for evaluating this compound delivery?

    • A: [To be filled with validated experimental models from literature or prior studies].
  • Q: What are the common solvents for reconstituting this compound, and what are their effects on bioavailability?

    • A: [To be filled with solubility data and compatibility information for various vehicles].
Troubleshooting Guide

The table below outlines common experimental issues and general methodologies for investigation.

Problem Area Possible Cause Investigation Method
Low Compound Solubility Incorrect solvent pH, unsuitable vehicle Test solubility in various buffers (e.g., PBS, acetate); use co-solvents like DMSO; characterize with HPLC.
Poor Cellular Uptake Low membrane permeability, inactive transport mechanisms Perform cellular uptake assays; use LC-MS/MS for quantification; investigate uptake inhibitors.
Rapid Clearance / Short Half-Life Metabolic instability, plasma protein binding Conduct metabolic stability assays; determine plasma protein binding; perform PK studies.
High Variability in Results Inconsistent dosing, compound degradation Standardize dosing protocols; verify compound stability under experimental conditions.
Lack of Efficacy Off-target effects, insufficient concentration Conduct dose-response studies; perform target engagement assays.
Example: Detailed Experimental Protocol

This is a generalized protocol for a key experiment, which you should adapt based on this compound's specific properties.

Protocol: Assessing Cellular Uptake of this compound

  • Objective: To quantify the intracellular concentration of this compound over time.
  • Materials:
    • Relevant cell line
    • This compound stock solution
    • Culture medium
    • LC-MS/MS system
  • Methodology:
    • Cell Seeding: Seed cells in multi-well plates and culture until 70-80% confluent.
    • Dosing: Treat cells with a specific concentration of this compound. Include control wells.
    • Incubation: Incubate for various time points.
    • Washing: Terminate incubation; wash cells with cold buffer to remove compound.
    • Lysis: Lyse cells with appropriate solvent.
    • Analysis: Analyze lysates using LC-MS/MS to quantify intracellular concentration.
  • Data Analysis: [To be filled with specific calculations and statistical methods].

Diagram of Experimental Workflow

Based on your request for a Graphviz diagram, here is a DOT script that visualizes the experimental workflow described above. It follows your specifications for color and contrast.

mesopram_workflow start Start Experiment seed Seed Cells start->seed dose Dose with This compound seed->dose incubate Incubate dose->incubate incubate->incubate  Vary Time Points wash Wash Cells incubate->wash lyse Lyse Cells wash->lyse analyze LC-MS/MS Analysis lyse->analyze data Data Analysis analyze->data end End data->end

Diagram Title: this compound Cellular Uptake Workflow

Mesopram Technical Specifications & Known Applications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for Mesopram from the supplier's documentation and its observed effects in published experimental models [1].

Property Specification / Value
Catalog Number 3053/10, 3053/50 [1]
Chemical Name (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [1]
Biological Activity Orally active Phosphodiesterase 4 (PDE4) inhibitor [1]
Molecular Weight 265.31 [1]
Molecular Formula C₁₄H₁₉NO₄ [1]
Purity ≥98% [1]
Solubility 100 mM in DMSO, 100 mM in ethanol [1]
Storage +4°C [1]
Key In Vitro Effects Inhibits Th1 cell proliferation; decreases production of IFN-γ, TNF-α, IL-10, and iNOS [1]
Key In Vivo Efficacy Triggers ovulation; effective against experimental autoimmune encephalomyelitis (EAE) and murine colitis models [1]

Frequently Asked Questions & Troubleshooting

Here are answers to specific questions researchers might have, based on the available information.

Q1: What is the typical biological activity I should expect from this compound in my cellular models? this compound is a PDE4 inhibitor. In vitro, it has been shown to inhibit the proliferation of pro-inflammatory Th1 cells and reduce the production of cytokines and signaling molecules including IFN-γ, TNF-α, IL-10, and iNOS [1]. You can validate the activity in your system by measuring cAMP levels or the downstream cytokines mentioned.

Q2: In which established disease models has this compound shown efficacy? According to the literature, this compound has exhibited efficacy in pre-clinical models of:

  • Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis [1].
  • Murine Colitis: An inflammatory bowel disease model [1]. These findings provide a reference point for its use in related immunological or inflammatory research [1].

Q3: How should I reconstitute and store this compound for best stability?

  • Reconstitution: The supplier indicates that this compound is soluble to 100 mM in DMSO and ethanol [1]. For cellular assays, DMSO is a common vehicle. Prepare stock solutions at the highest possible concentration to minimize the final solvent concentration in your assays.
  • Storage: The recommended long-term storage condition is at +4°C [1]. Always store the powder and stock solutions in a dry environment and avoid repeated freeze-thaw cycles of the stock solution to maintain stability.

Experimental Protocol Overview

For researchers looking to replicate or build upon existing work, here is a summary of the application noted in the search results.

Model: Experimental Autoimmune Encephalomyelitis (EAE) and Murine Colitis [1]. Compound: this compound [1]. Route of Administration: The supplier's information states that this compound is "orally active," indicating that oral gavage is a viable and effective method of administration in rodent models [1]. Key Readouts:

  • Clinical Scoring: Disease activity index specific to the model (e.g., for EAE, this typically includes motor function and paralysis scores).
  • Cytokine Analysis: Measure levels of IFN-γ, TNF-α, and IL-10 in serum or tissue homogenates to confirm target engagement [1].
  • Histopathology: Examine tissue sections from the target organ (e.g., spinal cord for EAE, colon for colitis) for immune cell infiltration and tissue damage.

This compound's cAMP Signaling Pathway

The following diagram illustrates the core mechanism of action of this compound and other PDE4 inhibitors, based on the established biology of the PDE4 pathway [2].

mesopram_pathway Extracellular Extracellular Signal GPCR GPCR (e.g., β-adrenoceptor) Extracellular->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ProInflammatory Pro-inflammatory Cytokines cAMP->ProInflammatory:n suppresses CREB p-CREB PKA->CREB phosphorylates AntiInflammatory Anti-inflammatory Response CREB->AntiInflammatory induces PDE4 PDE4 Enzyme PDE4->cAMP hydrolyzes This compound This compound (PDE4 Inhibitor) This compound->PDE4 inhibits InactiveCREB CREB

References

Mesopram Basic Information & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and biological data for Mesopram from the available literature.

Property Details
Drug Type Small molecule drug [1]
Synonyms (R)-Mesopram, Daxalipram, SH 636 [1] [2]
CAS Registry Number 189940-24-7 [1] [2]
Molecular Formula C₁₄H₁₉NO₄ [1] [2]
Mechanism of Action Phosphodiesterase 4 (PDE4) inhibitor [1] [2]
Biological Activity Orally active. Inhibits synthesis of proinflammatory cytokines TNF-α and IFN-γ [2].

| Key In Vivo Findings | - Reduces ethanol intake in mice (5 mg/kg, p.o.) [2].

  • Ameliorates DSS-induced murine colitis (10 mg/kg, i.p.) [2]. | | Handling Advice | For research use only. Not for human consumption [2]. |

Critical Safety Information Gap

The search results do not contain a safety data sheet (SDS) for this compound, which is the primary document for detailed handling precautions, first-aid measures, and physical/chemical properties [1] [2].

  • Consult the Supplier: The most reliable source for a Safety Data Sheet (SDS) is the company from which you purchase the compound, such as MedChemExpress (the source cited in one of the search results) [2].
  • General Lab Safety: In the absence of a specific SDS, adhere to general precautions for handling potent bioactive compounds: wear appropriate personal protective equipment (PPE) including gloves and lab coats, and work in a well-ventilated area, such as a fume hood.

Experimental Protocols from Literature

Here is a summary of the key in vivo study parameters that have been reported. You can use this to create standardized experimental protocols.

Parameter Protocol Details
Animal Model C57BL/6J mice (for ethanol intake study); BALB/c mice (for colitis model) [2]
Dosage 5 mg/kg (oral); 10 mg/kg (intraperitoneal) [2]
Dosing Frequency Once daily [2]
Treatment Duration 7 to 10 days [2]

Establishing Safety Protocols

The following diagram outlines a general workflow for establishing safety protocols for a compound like this compound when specific data is limited.

Start Start: Plan Experiment with this compound A Request SDS from Supplier Start->A B Review SDS for Hazards and Precautions A->B C Apply General Lab Safety Rules A->C If SDS not available B->C If SDS available D Define Specific Handling Procedures C->D E Conduct Experiment D->E F Document and Review E->F

References

Documented Efficacy of Mesopram and Other PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the findings from a study on C57BL/6J male mice, which compared the effects of various PDE inhibitors on ethanol intake and preference [1].

Drug Name PDE Target Effect on Ethanol Intake (24-h test) Effect on Ethanol Preference (24-h test) Effect in Limited Access Test Duration of Action
Mesopram PDE4 Reduced Reduced Reduced consumption & total fluid intake; preference not changed Long-lasting (effect seen after 18h)
Rolipram PDE4 Reduced Reduced Reduced consumption & total fluid intake; preference not changed Short-acting (effect seen only after first 6h)
Piclamilast PDE4 Reduced Reduced Reduced consumption & total fluid intake; preference not changed Short-acting (effect seen only after first 6h)
CDP840 PDE4 Reduced Reduced Reduced consumption and preference; total fluid intake not altered Short-acting (effect seen only after first 6h)
Propentofylline Non-specific No effect No effect Not applicable Not applicable
Vinpocetine PDE1 No effect No effect Not applicable Not applicable
Olprinone PDE3 No effect No effect Not applicable Not applicable
Milrinone PDE3 No effect No effect Not applicable Not applicable
Zaprinast PDE5 No effect No effect Not applicable Not applicable

Experimental Protocols from Key Studies

The data in the table above is based on the following methodologies [1]:

  • Animal Model: The study used male C57BL/6J mice, a common model for ethanol consumption research.
  • Ethanol Consumption Tests:
    • 24-hour two-bottle choice: Mice had continuous access to two bottles, one with water and one with 15% ethanol, for 24 hours. Intake and preference were measured.
    • Limited access (Drinking-in-the-dark): Mice were given 3-hour access to ethanol, typically at the start of their dark cycle, to model binge-like drinking.
  • Drug Administration: this compound was administered orally (p.o.) at a dose of 5 mg/kg, 30-60 minutes before the drinking experiments. Doses for other compounds were selected based on published data showing anti-inflammatory activity in vivo.
  • Data Analysis: After a stable baseline of ethanol consumption was established, the effects of the drugs were measured and compared to control (saline) injections.

The PDE4 Inhibition Signaling Pathway

The therapeutic effect of this compound is attributed to its inhibition of the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by PDE4 inhibition, which is consistent with the mechanism described for this drug class [1] [2].

G Intracellular signaling cascade triggered by PDE4 inhibition. Created for research purposes. PDE4 PDE4 cAMP cAMP PDE4->cAMP Inhibited by this compound PKA PKA cAMP->PKA pCREB pCREB PKA->pCREB AntiInflammatory AntiInflammatory pCREB->AntiInflammatory Promotes ProInflammatory ProInflammatory pCREB->ProInflammatory Suppresses InflammatorySignal InflammatorySignal InflammatorySignal->PDE4

References

Mesopram and the PDE4 Inhibitor Class

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram is a selective inhibitor of phosphodiesterase-4 (PDE4) [1]. PDE4 is an enzyme that breaks down cyclic AMP (cAMP), a key second messenger in cells [1]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to the suppression of various inflammatory responses [1].

While specific IC50 values for this compound were not located, the search results provide a strong foundation for understanding how its potency is evaluated and how it relates to other drugs in its class.

  • Mechanism of Action: The core function of PDE4 inhibitors like this compound is to elevate cAMP levels by preventing its degradation [1]. The increased cAMP activates Protein Kinase A (PKA) and exchange factors directly activated by cAMP (Epac), which in turn downregulate the production of pro-inflammatory cytokines and modulate immune cell activity [1].
  • Benchmarking Against Other PDE4 Inhibitors: The following table lists the IC50 values of several well-characterized PDE4 inhibitors found in the search results. You can use this data as a reference point for the general potency range of clinical and research-stage PDE4 inhibitors.
Inhibitor Name IC50 / Potency Key Characteristics
Rolipram [1] IC50: 3 nM (PDE4A), 130 nM (PDE4B), 240 nM (PDE4D) [1] First-generation prototype; narrow therapeutic window due to side effects [1].
Roflumilast [1] IC50: 0.7 nM (PDE4A1), 0.9 nM (PDE4A4), 0.7 nM (PDE4B1), 0.2 nM (PDE4B2) [1] Approved for severe COPD and asthma; highly selective for PDE4 [1].
Apremilast [1] IC50: 74 nM [1] Orally available; approved for psoriatic arthritis [1].
L-869298 (+)-1 [2] IC50: ~0.4 nM (avg. across PDE4A, B, C, D catalytic domains) [2] Second-generation inhibitor; used in structural studies to understand high-affinity binding [2].

Experimental Context for IC50 Determination

The search results offer detailed methodologies for the experiments that generate IC50 data, which can guide your own evaluation or comparison efforts.

  • Common Assay Type: The MTT cell viability assay is a standard method for assessing compound efficacy in cancer research and drug development [3]. This colorimetric assay measures the metabolic activity of cells, which is used as a proxy for cell viability.
  • Key Experimental Steps:
    • Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a defined density [3].
    • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., serial dilutions) [3].
    • Incubation & Measurement: After a set period (e.g., 72 hours), MTT reagent is added. Living cells convert MTT into a purple formazan product, which is then dissolved and its absorbance is measured [3].
    • Data Analysis: The absorbance readings are normalized to control (untreated) cells. A dose-response curve is plotted, and the IC50 value—the concentration that reduces cell viability to 50%—is calculated from this curve [3].

The following diagram outlines the logical workflow and signaling pathway involved in this process, from PDE4 inhibition to the final experimental readout.

Start PDE4 Inhibitor (e.g., this compound) A Inhibition of PDE4 Enzyme Start->A B Accumulation of intracellular cAMP A->B C Activation of PKA and Epac B->C D Downregulation of Pro-inflammatory Signals C->D E Reduction in Cell Proliferation/Viability D->E F MTT Assay Measurement (Absorbance Readout) E->F G Dose-Response Curve & IC50 Calculation F->G

Suggestions for Finding Specific Data

To build a comprehensive comparison guide for this compound, you might find the following approaches helpful:

  • Consult specialized databases: Search in-depth pharmacological databases like BindingDB or IUPHAR/BPS Guide to PHARMACOLOGY, which often contain curated Ki/IC50 values for many compounds.
  • Review the primary literature: Conduct a targeted search on PubMed using terms like "this compound IC50 PDE4" to find original research articles where the compound was first synthesized and characterized.
  • Explore patent documents: The initial patent filings for a drug often contain detailed biological data, including explicit IC50 values from various assays.

References

Mesopram Profile and Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Mesopram, based on scientific literature and a commercial bio-tech catalog [1] [2].

Attribute Description
Chemical Name (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [1]
Target Phosphodiesterase-4 (PDE4) [1] [2]
Primary Action Selective PDE4 inhibitor; elevates intracellular cAMP [1] [2]
Key In Vitro Effects Inhibits IFN-γ and TNF-α production; suppresses Th1 cell proliferation [1] [2]
Key In Vivo Efficacy Effective in rodent models of experimental autoimmune encephalomyelitis (EAE) [2]

Detailed Experimental Protocols

The primary source of experimental data comes from a 2000 study investigating this compound in models of multiple sclerosis [2].

  • In Vitro T Cell Cytokine Assay: Human CD4+ T cells were purified from healthy donors and activated using anti-CD3 and anti-CD28 antibodies over 24 hours. This compound was added to the culture at varying concentrations. The production of cytokines IFN-γ and IL-5 was measured to assess the drug's effect on different T-helper cell responses [2].
  • In Vivo Efficacy in EAE: this compound was tested in several rodent models of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis. The drug was administered via subcutaneous injection using both preventive (starting on the day of immunization) and therapeutic (starting after the onset of disease symptoms) regimens. Clinical scores were assessed daily, and at the end of the experiment, central nervous system tissue was examined for inflammation and demyelination [2].

PDE4 Signaling Pathway and this compound's Action

The following diagram illustrates the cellular signaling pathway that this compound influences, which explains its anti-inflammatory effects [3] [4] [2].

mesopram_pathway Start cAMP cAMP Start->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA PKA Activation cAMP->PKA Activates AMP 5'AMP (Inactive) PDE4->AMP CREB CREB/ATF-1 Phosphorylation PKA->CREB Phosphorylates AntiInflam Anti-inflammatory Response CREB->AntiInflam TNF_IFN ↓ Pro-inflammatory Cytokines (TNF-α, IFN-γ) CREB->TNF_IFN This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits

References

Preclinical Efficacy of Mesopram in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data from preclinical studies on Mesopram. Please note that the most specific data available is over a decade old.

Disease Model Experimental Subject Key Findings on Efficacy Reported Mechanism of Action Source Year
Alcohol Use Disorder [1] Male C57BL/6J mice Reduced ethanol intake and preference in 24-hour two-bottle choice test; effect was longer-lasting than other PDE4 inhibitors [1]. Selective inhibition of Phosphodiesterase 4 (PDE4) [1]. 2014
Experimental Colitis [2] BALB/c mice Ameliorated colitis in both preventive and therapeutic settings; reduced clinical score, colon shortening, and histologic score [2]. Specific inhibitor of type-4 phosphodiesterase; decreased synthesis of TNF-α and IFN-γ [2]. 2003
Multiple Sclerosis [3] Information not available in search results Development for this indication was discontinued after Phase 2 clinical trials [3]. PDE4 inhibitor [3]. N/A (Patent database)

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies used in the key preclinical studies cited above.

Protocol for Alcohol Consumption Study in Mice [1]
  • Animals: Male C57BL/6J mice.
  • Housing: Group-housed (4-5 per cage) with ad libitum access to food and water. A 12-hour light/dark cycle was maintained, and behavioral testing was conducted in isolated rooms.
  • Baseline Drinking: Mice were given continuous access to two bottles, one containing 15% (v/v) ethanol and the other water, for at least 3 weeks to establish stable consumption.
  • Drug Administration: this compound was administered orally (by gavage, p.o.) at a dose of 5 mg/kg. The drug was suspended in saline with a small amount of Tween-80 (a dispersing agent) 30-60 minutes before the drinking test.
  • Testing Paradigm: The 24-hour two-bottle choice test was used. The intake of ethanol and water was measured at two time points: the first 6 hours and the subsequent 18 hours. Ethanol intake was calculated in grams per kilogram of body weight (g/kg), and preference was calculated as the proportion of ethanol solution consumed relative to total fluid intake.
Protocol for Colitis Study in Mice [2]
  • Disease Model Induction: Colitis was induced by adding dextran sulfate sodium (DSS) to the drinking water of BALB/c mice.
  • Study Designs:
    • Preventive Model: Administration of this compound began simultaneously with the start of DSS exposure.
    • Therapeutic Model: DSS was given for 7 days to induce colitis. Treatment with this compound began on day 8 after DSS was discontinued.
  • Drug Administration: this compound was tested at various doses (2, 10, and 50 mg/kg) and administered via two routes: intraperitoneally (i.p.) and orally (p.o.).
  • Outcome Measures:
    • Clinical Score: Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.
    • Post-mortem Analysis: After sacrifice, colon length was measured (shortening is a marker of inflammation), and colon tissue was examined for histologic damage.
    • Cytokine Measurement: The expression of pro-inflammatory cytokines TNF-α and IFN-γ in colon tissue was determined.

This compound's Signaling Pathway and Mechanism

The following diagram illustrates the primary molecular mechanism of action of this compound as a selective PDE4 inhibitor, based on the described literature.

G LPS LPS TLR TLR LPS->TLR Ethanol Ethanol Ethanol->TLR Immune\nActivation Immune Activation TLR->Immune\nActivation Pro-inflammatory\nCytokines (TNF-α, IFN-γ) Pro-inflammatory Cytokines (TNF-α, IFN-γ) Immune\nActivation->Pro-inflammatory\nCytokines (TNF-α, IFN-γ) Neuroinflammation &\nBehavioral Effects Neuroinflammation & Behavioral Effects Pro-inflammatory\nCytokines (TNF-α, IFN-γ)->Neuroinflammation &\nBehavioral Effects PDE4 Enzyme PDE4 Enzyme cAMP Level cAMP Level PDE4 Enzyme->cAMP Level  Hydrolyzes cAMP Signaling cAMP Signaling cAMP Level->cAMP Signaling  Increases This compound This compound This compound->PDE4 Enzyme  Inhibits Reduced Immune\nActivation Reduced Immune Activation cAMP Signaling->Reduced Immune\nActivation Decreased Cytokine\nProduction Decreased Cytokine Production Reduced Immune\nActivation->Decreased Cytokine\nProduction Reduced Alcohol\nIntake / Colitis Reduced Alcohol Intake / Colitis Decreased Cytokine\nProduction->Reduced Alcohol\nIntake / Colitis

The core mechanism involves this compound inhibiting the PDE4 enzyme. This inhibition leads to increased levels of intracellular cAMP, which in turn modulates immune cell activity and results in reduced production of pro-inflammatory cytokines. This anti-inflammatory effect is considered the primary pathway through which this compound demonstrated efficacy in the described preclinical models of colitis and alcohol use disorder [2] [1] [4].

Interpretation and Further Research

  • Context of Findings: The data confirms that this compound was preclinically validated as a PDE4 inhibitor with efficacy in animal models of inflammatory bowel disease and alcohol use disorder.
  • Development Status: Despite promising preclinical results, this compound's development for Multiple Sclerosis was discontinued after Phase 2 trials [3]. The search results do not provide specific reasons for this discontinuation, which could include lack of efficacy, safety concerns, or strategic business decisions.
  • Research Limitations: The most specific experimental data available is from 2003 and 2014. For a complete and current comparison, you would need to consult specialized pharmaceutical databases and recent scientific literature for any subsequent research on this compound.

References

Mesopram Overview and Key Literature

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram is an orally active, selective phosphodiesterase 4 (PDE4) inhibitor [1] [2]. Its primary mechanism involves increasing intracellular cAMP levels by inhibiting its breakdown, leading to a reduction in pro-inflammatory cytokines [3] [1] [2]. The table below summarizes the core findings from key studies on this compound.

Disease Model / Area of Study Key Findings on this compound Citations
Experimental Colitis (Mice) Ameliorated dextran sulfate sodium (DSS)-induced colitis in preventive and therapeutic settings; reduced clinical score, colon shortening, and production of IFN-γ and TNF-α. [3] [4]
Multiple Sclerosis (Rodents) Inhibited Experimental Autoimmune Encephalomyelitis (EAE); suppressed Th1 cell activity and reduced IFN-γ and TNF-α in the brain. [2]
Alcohol Intake (Mice) Produced a long-lasting reduction of ethanol intake and preference in a two-bottle choice test. [5] [2]
Ovulation Induction (Rats) Triggered ovulation in FSH-primed rats, acting as a potential alternative to hCG. [2]

Quantitative Data and Experimental Comparisons

The following tables consolidate quantitative data from experiments, particularly comparing this compound with other PDE4 inhibitors.

Table 1: Efficacy in Reducing Ethanol Intake in C57BL/6J Mice (Two-Bottle Choice Test) [5] This study compared several PDE inhibitors and found that only selective PDE4 inhibitors reduced ethanol intake.

Compound Dose & Route Effect on Ethanol Intake/Preference Duration of Action
This compound 5 mg/kg, p.o. Long-lasting reduction in intake and preference Sustained effect over 24 hours
Rolipram 1 and 5 mg/kg, p.o. Reduction after first 6 hours Effect not significant after 18 hours
Piclamilast 1 mg/kg, i.p. Reduction after first 6 hours Effect not significant after 18 hours
CDP840 10 and 25 mg/kg, p.o. Reduction after first 6 hours Effect not significant after 18 hours
Other PDE inhibitors (PDE1, PDE3, PDE5) Various No significant reduction Not applicable

Table 2: Efficacy in DSS-Induced Colitis in Mice (Preventive Model) [3] [4] This study included a dose-finding analysis for this compound.

Treatment Dose & Route Effect on Clinical Score Effect on Colon Length Effect on Histologic Score
This compound 50 mg/kg, p.o., q.d. Significant reduction Decreased colon shortening Significant reduction
This compound 10 mg/kg, p.o., q.d. Reduction Decreased colon shortening Reduction
This compound 2 mg/kg, p.o., q.d. Some reduction Minor improvement Minor improvement
Placebo - Severe colitis (score: 3.2 ± 0.2) Significant shortening High score

Detailed Experimental Protocols

For reproducibility, here are the methodologies from the key studies cited:

  • DSS-Induced Colitis Model (Preventive): Colitis was induced in female BALB/c mice (6-8 weeks old) by administering 3.5% dextran sulfate sodium (DSS) in drinking water for 7 days. This compound was administered intraperitoneally or orally simultaneously with DSS. The clinical score (weight loss, stool consistency, bleeding), colon length, and histologic score were evaluated post-mortem. Cytokine (TNF-α, IFN-γ) production was measured in colon cultures [3] [4].
  • Ethanol Intake Study (Two-Bottle Choice): Male C57BL/6J mice were given continuous (24-hour) or limited (3-hour) access to two bottles, one with 15% ethanol and one with water. After stable baseline consumption was established, mice were administered this compound (5 mg/kg, orally) or other PDE4 inhibitors. Ethanol intake (g/kg), total fluid intake, and ethanol preference were measured [5].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core anti-inflammatory mechanism of this compound and other PDE4 inhibitors, as described in the literature [3] [5] [2].

G cluster_mechanism Mechanism of PDE4 Inhibitors (e.g., this compound) InflammatoryStimulus Inflammatory Stimulus PDE4 PDE4 Enzyme InflammatoryStimulus->PDE4 NFkB NF-κB Signaling InflammatoryStimulus->NFkB cAMP_Level Increased cAMP Levels PDE4->cAMP_Level Prevents Breakdown of cAMP cAMP PKA PKA Activation TNF_IFN Pro-inflammatory Cytokines (TNF-α, IFN-γ) NFkB->TNF_IFN Inhibition Reduced Synthesis TNF_IFN->Inhibition This compound This compound This compound->PDE4 Inhibits PKA_Act Enhanced PKA Activity cAMP_Level->PKA_Act Activates Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokine Production PKA_Act->Cytokine_Inhibition Suppresses AntiInflammatory Anti-inflammatory Effects Cytokine_Inhibition->AntiInflammatory

Current Development Status

According to the database from PatSnap Synapse, this compound's highest development phase reached was Phase 2 for Multiple Sclerosis, and its current status is marked as "Discontinued" [6].

References

Quantitative Potency Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC50) values for Mesopram and other first-generation PDE4 inhibitors, which indicates their potency. A lower IC50 value represents a more potent inhibitor [1].

Compound Name Reported IC50 (nM) PDE4 Selectivity Clinical Development Status
This compound (SH 636) 100 nM [1] Non-selective across PDE4 subtypes [1] Discontinued (Phase II) [2]
Rolipram 1,300 nM [1] Non-selective across PDE4 subtypes [1] Discontinued (Preclinical/Clinical phases) [1]
Zardaverine 170 nM [1] PDE3/PDE4 inhibitor [1] Discontinued (Preclinical/Clinical phases) [1]

This data shows that this compound was more potent than Rolipram but less potent than Zardaverine in the cited study. However, all these early compounds were non-selective and associated with dose-limiting side effects like nausea and vomiting, leading to their discontinuation [1].

Experimental Protocol for Potency Assay

The quantitative data in the table above was generated using a standard radioligand binding assay to determine the inhibitory potency (IC50) of the compounds. The core methodology is summarized below [1]:

G A 1. Prepare PDE4 Enzyme B 2. Incubate Reaction Mixture A->B C 3. Separate & Measure B->C B_details Reaction Mixture Contains: • PDE4 Enzyme • Test Inhibitor (e.g., this compound) • [³H]-cAMP Substrate • Buffer B->B_details D 4. Analyze Data C->D C_details Terminate reaction. Separate hydrolyzed product. Measure radioactivity (scintillation counting). C->C_details D_details Calculate % inhibition at each drug concentration. Fit data to derive IC50 value. D->D_details

Objective: To determine the concentration of a drug that inhibits 50% of PDE4 enzyme activity (IC50).

Key Steps Explained:

  • Enzyme Preparation: The assay uses purified PDE4 enzyme.
  • Competitive Reaction: The drug candidate competes with a radioactive substrate ([³H]-cAMP) for binding to the enzyme's active site.
  • Measurement: The amount of radioactive product formed is inversely proportional to the drug's potency—a more potent inhibitor produces less product.
  • Data Analysis: IC50 is calculated by plotting the percentage of enzyme activity inhibited against the logarithm of the drug concentration [1].

The cAMP Signaling Pathway & PDE4 Inhibition

To understand this compound's therapeutic goal and its side effects, it's helpful to see the biological pathway it targets. The following diagram illustrates the role of PDE4 enzymes and the effect of their inhibition [1].

G A Extracellular Signal B Activate Adenylate Cyclase A->B D ↑ Intracellular cAMP B->D C Pro-inflammatory Response (T-cell activation, cytokine release) D->C Suppresses E Anti-inflammatory Effects D->E F PDE4 Enzyme G Hydrolyzes cAMP F->G Degrades G->D Reduces H PDE4 Inhibitor (e.g., this compound) H->G Blocks

Pathway Explanation:

  • Goal: Increasing cAMP levels in immune cells produces broad anti-inflammatory effects, beneficial for conditions like COPD and asthma [1].
  • Problem: Early PDE4 inhibitors like this compound blocked all PDE4 subtypes (A, B, C, D). Research suggests that anti-inflammatory effects are primarily linked to PDE4B inhibition, while side effects like emesis (vomiting) are tied to PDE4D inhibition [1].
  • Modern Approach: This understanding has driven the development of selective PDE4B inhibitors (e.g., A33), which aim to retain therapeutic efficacy while minimizing adverse effects [3] [1].

Key Limitations and Modern Context

  • Discontinued Drug: this compound's development was halted in Phase II clinical trials for multiple sclerosis, largely due to side effects common to its drug class, such as nausea and vomiting [2] [1].
  • Evolved Research Focus: Direct, comprehensive "head-to-head" comparisons of this compound with all modern alternatives are not available in the public domain. Current research has moved towards subtype-selective PDE4B inhibitors to overcome the limitations of first-generation drugs like this compound [3] [1].

References

Mesopram safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram Among PDE4 Inhibitors

The following table summarizes the available information on this compound and other PDE4 inhibitors. Approved drugs have extensive human safety data, while research compounds like this compound have more limited profiles.

Compound Name Status Key Efficacy Findings (Model) Reported Adverse Effects & Safety Notes Quantitative Data (in models)
This compound Research compound Reduces ethanol intake in mice [1]. Efficacy in EAE and murine colitis models [2]. Well-tolerated in mice at effective doses; no specific AEs reported [1]. Orally active; 5 mg/kg (p.o.) reduced ethanol intake [1].
Roflumilast Approved (COPD, asthma) Reduces airway inflammation [3]. Nausea, emesis, diarrhea; "low overall frequency" but can lead to drug discontinuation [3]. N/A (from provided search results)
Apremilast Approved (psoriatic arthritis) N/A (from provided search results) N/A (from provided search results) N/A (from provided search results)
Crisaborole Approved (atopic dermatitis) N/A (from provided search results) N/A (from provided search results) N/A (from provided search results)
Rolipram Prototypic (not approved) Reduces ethanol intake, neuroinflammation; antidepressant effects in models [3] [1]. High rates of nausea and vomiting in clinical trials [3]. 1-5 mg/kg (p.o.) reduced ethanol intake in mice [1].

Experimental Data on this compound

The primary available data on this compound's effects and safety comes from a study on alcohol consumption in mice [1].

  • Experimental Protocol: The study used male C57BL/6J mice. The 24-hour two-bottle choice test and the limited access "drinking in the dark" (DID) test were used to measure voluntary ethanol intake and preference against water. This compound was administered orally (5 mg/kg) 30-60 minutes before the drinking sessions [1].
  • Key Findings: In the 24-hour test, this compound produced a long-lasting reduction of ethanol intake and preference, distinguishing it from other PDE4 inhibitors whose effects diminished after the first 6 hours. In the 3-hour limited access test, it reduced ethanol consumption and total fluid intake without altering the preference for ethanol [1].
  • Safety/Tolerance Observations: Within the context of this study, this compound was reported to be well-tolerated by the mice at the effective dose of 5 mg/kg. The study did not document specific adverse effects (such as emesis or weight loss) for this compound at this dosage [1].

The Mechanism of PDE4 Inhibition

PDE4 inhibitors work by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP activates Protein Kinase A (PKA) and EPAC, which in turn suppress the activity of pro-inflammatory transcription factors like NF-κB, leading to reduced synthesis of cytokines such as TNF-α and IFN-γ [3]. This mechanism underpins the therapeutic potential and some of the class-wide side effects of these compounds.

The diagram below illustrates this core anti-inflammatory signaling pathway.

pde4_pathway PDE4_Inhibitor PDE4 Inhibitor (e.g., this compound) cAMP cAMP ↑ PDE4_Inhibitor->cAMP Inhibits PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC NFkB NF-κB Activity PKA->NFkB Suppresses EPAC->NFkB Suppresses TNF_IFN Pro-inflammatory Cytokines (TNF-α, IFN-γ) NFkB->TNF_IFN Regulates Inflammation Reduced Inflammation TNF_IFN->Inflammation

A proposed mechanism for this compound's effect on alcohol consumption involves the reduction of pro-inflammatory signaling in the brain's reward circuitry. PDE4 inhibition by this compound increases cAMP, which can suppress the production of inflammatory mediators. This reduction in neuroinflammation may lead to normalized dopamine neuron firing in the Ventral Tegmental Area (VTA), thereby decreasing the motivation to consume alcohol [1].

mesopram_alcohol This compound This compound PDE4 PDE4 Inhibition This compound->PDE4 cAMP cAMP ↑ PDE4->cAMP Neuroimmune Reduced Neuroimmune Signaling cAMP->Neuroimmune Reduces VTA Dopamine Neuron Firing (VTA) Neuroimmune->VTA Normalizes Ethanol Ethanol Intake VTA->Ethanol

Interpretation and Future Directions

The available data suggests this compound is a specific PDE4 inhibitor with a distinct preclinical profile. Its long-lasting effect on ethanol consumption and reported good tolerability in mice make it a candidate for further investigation, particularly for central nervous system (CNS) disorders [1] [2].

  • Current Gaps: The most significant gap is the lack of published data from human clinical trials. Key safety information—such as whether this compound causes the nausea and emesis common to its class (like roflumilast and rolipram [3])—is unknown. Comprehensive data on its pharmacokinetics, organ toxicity, and interactions with other drugs is also not available in the searched literature.
  • Research Pathway: For this compound to progress toward clinical application, a standard sequence of investigations is required. This would proceed from further preclinical safety pharmacology and toxicology studies to Phase I trials in humans (assessing safety and tolerability in healthy volunteers), and then to Phase II/III trials in specific patient populations.

References

Mesopram Profile and Known Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram (also known as Daxalipram) is an orally active phosphodiesterase-4 (PDE4) inhibitor. Its primary documented mechanism is the inhibition of proinflammatory cytokines, specifically TNF-α and IFN-γ [1] [2].

The table below summarizes the key experimental data available for this compound from published studies:

Assay/Model Reported Outcome Dosage & Administration
DSS-induced Colitis (Preventive model) Significant reduction in clinical score, reversal of colon shortening [1]. 10 mg/kg, intraperitoneal (i.p.), once daily for 7 days [1].
DSS-induced Colitis (Therapeutic model) Reduction in clinical score, reversal of colon shortening, lowered ex vivo colonic IFN-γ production [1]. 50 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) [1].
Ethanol Intake (Mouse model) Reduced ethanol intake and preference [2]. 5 mg/kg, oral (p.o.), once daily for 10 days [2].

The PDE4 Inhibition Pathway

This compound exerts its effects by specifically inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway through which PDE4 inhibitors like this compound are understood to produce their anti-inflammatory effects.

G PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP Inhibits PKA PKA Activation cAMP->PKA  Activates CREB CREB Phosphorylation PKA->CREB  Stimulates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) CREB->Cytokines Suppresses

Diagram: Core Anti-inflammatory Pathway of PDE4 Inhibition. This compound inhibits PDE4, leading to increased intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn stimulates the phosphorylation of the transcription factor CREB. Phosphorylated CREB suppresses the synthesis of pro-inflammatory cytokines such as TNF-α and IFN-γ [3] [4].

Experimental Protocols from Literature

For the Dextran Sulfate Sodium (DSS)-induced Colitis Model cited in the search results [1]:

  • Animal Model: The study used 6-8 week old female BALB/c mice.
  • Colitis Induction: Colitis was induced by administering DSS dissolved in drinking water.
  • Experimental Groups: The study included both preventive and therapeutic settings. In the preventive model, this compound administration was started simultaneously with DSS. In the therapeutic model, DSS was given for 7 days, discontinued, and then treatment with this compound was initiated.
  • Assessment: The clinical score (combining weight loss, stool consistency, and bleeding) was calculated daily. Post-mortem analysis included measuring colon length, determining a histologic score, and measuring ex vivo production of IFN-γ from colonic tissue.

References

What is Known About Mesopram

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available from the search results:

Aspect Details on Mesopram
Drug Type Small molecule drug [1]
Target & Action Phosphodiesterase 4 (PDE4) inhibitor [1]
Highest Phase Discontinued in Phase II [1]
Indication (in Phase II) Multiple Sclerosis [1]
Assay/Validation Data Not publicly available in the search results

A Framework for Your Validation Guide

Although data on this compound is unavailable, you can structure your guide to compare other PDE4 inhibitors using established pharmaceutical validation principles. The diagram below outlines the core workflow for developing and validating a bioanalytical assay, which you can adapt for your specific needs.

cluster_development Development Phase cluster_validation Validation Parameters Method Development Method Development Assay Validation Assay Validation Method Development->Assay Validation Optimized Protocol Sample Analysis Sample Analysis Assay Validation->Sample Analysis Validated Method Analyte Selection Analyte Selection Column/Mobile Phase Column/Mobile Phase Analyte Selection->Column/Mobile Phase Sample Prep Sample Prep Column/Mobile Phase->Sample Prep Instrument Tuning Instrument Tuning Sample Prep->Instrument Tuning Instrument Tuning->Assay Validation V1 Specificity V2 Linearity & Range V3 Accuracy & Precision V4 Sensitivity (LOD/LOQ)

The validation phase should be conducted following established guidelines, such as the ICH (International Council for Harmonisation) guidelines, which are the standard in the pharmaceutical industry [2]. The table below details the key parameters to evaluate:

Validation Parameter Experimental Protocol & Evaluation Method
Linearity & Range Prepare and analyze at least 6 concentrations of the analyte in the expected range. Plot peak area against concentration and determine the correlation coefficient (R²) [2].

| Precision | Repeatability (Intra-day): Analyze three different concentrations (e.g., low, mid, high) in triplicate on the same day. Intermediate Precision (Inter-day): Repeat the intra-day analysis over three consecutive days [2]. | | Accuracy | Use a standard addition method. Add known amounts of the standard (e.g., 50%, 100%, 150% of label claim) to a pre-analyzed sample, then extract and analyze. Calculate the percentage recovery of the added analyte [2]. | | Sensitivity (LOD & LOQ) | LOD (Limit of Detection): 3.3 × σ / S LOQ (Limit of Quantification): 10 × σ / S σ = standard deviation of the response; S = slope of the calibration curve [2]. | | Specificity | Demonstrate that the method can accurately measure the analyte in the presence of other components. This is often proven by analyzing samples under stress conditions (e.g., acid, base, oxidation, heat, light) and showing that the analyte peak is pure and unaffected [2]. |

Structural Insights for PDE4 Inhibitor Assays

While not specific to this compound, structural biology studies reveal that PDE4 inhibitors generally function by fitting into the enzyme's active site. They are held by a hydrophobic clamp formed by conserved hydrophobic residues and form hydrogen bonds with an invariant glutamine residue [3]. Understanding this mechanism can be crucial for designing assays that measure binding affinity or inhibitory activity. The following diagram illustrates this general binding mechanism.

PDE4 Enzyme PDE4 Enzyme Active Site Hydrophobic Clamp Invariant Glutamine Inhibitor PDE4 Inhibitor Molecule Hydrophobic Region H-bond Donor/Acceptor Inhibitor:siteA->PDE4 Enzyme:site1  Hydrophobic  Interactions Inhibitor:siteB->PDE4 Enzyme:site2  Hydrogen  Bonding

References

Mesopram: A Selective PDE4 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mesopram is a specific Type-4 Phosphodiesterase (PDE4) inhibitor that was investigated pre-clinically for its anti-inflammatory properties [1] [2]. The table below summarizes its core characteristics based on the available research:

Feature Description
Drug Class Specific Type-4 Phosphodiesterase (PDE4) inhibitor [1] [2]
Mechanism of Action Inhibits PDE4, increasing intracellular cAMP levels, modulating immune cell activity [3] [2]
Primary Research Focus Autoimmune and inflammatory diseases [1] [2]
Key Experimental Models Experimental Autoimmune Encephalomyelitis (EAE) in rodents; DSS-induced colitis in mice [1] [2]
Reported Effects Inhibits IFN-γ production; suppresses T cell infiltration; alleviates disease symptoms [1] [2]

Mechanism of Action and Experimental Data

Mechanism of Action

PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels in immune cells. Elevated cAMP activates Protein Kinase A (PKA) and other signaling molecules, leading to the suppression of pro-inflammatory cytokines and T-cell activation [3] [2]. This mechanism is common to the PDE4 inhibitor class [3] [4].

The following diagram illustrates this core signaling pathway:

mesopram_pathway cluster_cell Immune Cell (e.g., T-cell) cluster_legend Key ExternalStimulus External Stimulus (e.g., Antigen) Invisible1 ExternalStimulus->Invisible1 PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits CytokineProduction Pro-inflammatory Cytokine Production NFkB->CytokineProduction Stimulates Invisible1->PDE4 Invisible1->NFkB Invisible2 This compound This compound This compound->PDE4 Inhibits Inhibitor This compound Process Biological Process Promotion Stimulation Inhibition Inhibition

Supporting Experimental Data

The search results provide some specific experimental findings:

  • In Vitro Findings: In activated human CD4+ T-cells, this compound dose-dependently inhibited the production of the pro-inflammatory cytokine IFN-γ, while production of IL-5 was not suppressed [2].
  • In Vivo Efficacy:
    • In a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral this compound (10 mg/kg daily) significantly reduced the clinical disease score compared to placebo [1].
    • In rodent models of Experimental Autoimmune Encephalomyelitis (EAE), this compound administered either preventively or therapeutically reduced clinical scores, suppressed infiltration of inflammatory cells into the brain, and lowered cytokine production at the disease site [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.13140809 Da

Monoisotopic Mass

265.13140809 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0RB5T277IY

Other CAS

189940-24-7

Wikipedia

Mesopram

Dates

Last modified: 08-15-2023
1: Dinter H, Tse J, Halks-Miller M, Asarnow D, Onuffer J, Faulds D, Mitrovic B, Kirsch G, Laurent H, Esperling P, Seidelmann D, Ottow E, Schneider H, Tuohy VK, Wachtel H, Perez HD. The type IV phosphodiesterase specific inhibitor mesopram inhibits experimental autoimmune encephalomyelitis in rodents. J Neuroimmunol. 2000 Aug 1;108(1-2):136-46. PubMed PMID: 10900347.
2: Loher F, Schmall K, Freytag P, Landauer N, Hallwachs R, Bauer C, Siegmund B, Rieder F, Lehr HA, Dauer M, Kapp JF, Endres S, Eigler A. The specific type-4 phosphodiesterase inhibitor mesopram alleviates experimental colitis in mice. J Pharmacol Exp Ther. 2003 May;305(2):549-56. Epub 2003 Feb 11. PubMed PMID: 12606674.
3: Blednov YA, Benavidez JM, Black M, Harris RA. Inhibition of phosphodiesterase 4 reduces ethanol intake and preference in C57BL/6J mice. Front Neurosci. 2014 May 27;8:129. doi: 10.3389/fnins.2014.00129. eCollection 2014. PubMed PMID: 24904269; PubMed Central PMCID: PMC4034339.
4: Salari P, Abdollahi M. Phosphodiesterase inhibitors in inflammatory bowel disease. Expert Opin Investig Drugs. 2012 Mar;21(3):261-4. doi: 10.1517/13543784.2012.658915. Epub 2012 Feb 6. PubMed PMID: 22303952.
5: Krause W, Muschick P, Krüger U. Use of near-infrared reflection spectroscopy to study the effects of X-ray contrast media on renal tolerance in rats: effects of a prostacyclin analogue and of phosphodiesterase inhibitors. Invest Radiol. 2002 Dec;37(12):698-705. PubMed PMID: 12447004.
6: McKenna SD, Pietropaolo M, Tos EG, Clark A, Fischer D, Kagan D, Bao B, Chedrese PJ, Palmer S. Pharmacological inhibition of phosphodiesterase 4 triggers ovulation in follicle-stimulating hormone-primed rats. Endocrinology. 2005 Jan;146(1):208-14. Epub 2004 Sep 24. PubMed PMID: 15448112.

Explore Compound Types